Cyclo(Ala-Arg-Gly-Asp-Mamb)
説明
BenchChem offers high-quality Cyclo(Ala-Arg-Gly-Asp-Mamb) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Ala-Arg-Gly-Asp-Mamb) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASXYOWQQTBAQ-RCBQFDQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746733 | |
| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-95-4 | |
| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Cyclo(Ala-Arg-Gly-Asp-Mamb)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological relevance of the cyclic peptidomimetic, Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective antagonist of αvβ3 integrin.
Core Structure and Properties
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide in which the amino acid sequence Alanine-Arginine-Glycine-Aspartic Acid is cyclized through a 3-aminomethylbenzoyl (Mamb) linker. This cyclization imparts conformational rigidity, which is crucial for its high affinity and selectivity for its biological target.
Table 1: Physicochemical Properties of Cyclo(Ala-Arg-Gly-Asp-Mamb)
| Property | Value |
| Chemical Name | Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) |
| Synonyms | XJ735 |
| Molecular Formula | C23H32N8O7 |
| Molecular Weight | 532.55 g/mol |
| CAS Number | 153381-95-4 |
| Appearance | White to off-white powder |
| Purity | ≥96% (HPLC) |
| Solubility | Soluble in water |
| Storage | -20°C |
Chemical Identifiers:
-
SMILES: C[C@@H]1NC(=O)c2cccc(CNC(=O)--INVALID-LINK--=O)NC(=O)CNC(=O)--INVALID-LINK--=N)NC1=O)c2[1][2]
-
InChI: 1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1[1][2]
Experimental Protocols
Synthesis
The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Rink Amide resin
-
3-Aminomethylbenzoic acid
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents (DMF, DCM, Acetonitrile)
-
Purification system (Preparative HPLC)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, use a 4-fold excess of the Fmoc-amino acid, a 3.9-fold excess of the coupling reagent (e.g., HBTU), and a 6-fold excess of a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 2 hours.
-
Incorporation of the Linker: Couple 3-aminomethylbenzoic acid to the N-terminus of the linear peptide under the same coupling conditions.
-
Cleavage from Resin: After the final amino acid coupling, wash the resin thoroughly with DMF and DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times. Lyophilize the crude peptide to obtain a white powder.
-
Cyclization: Dissolve the crude linear peptide in a large volume of DMF containing a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the solution at room temperature for 24 hours to effect cyclization.
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Structural Characterization
Mass Spectrometry:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.
-
Expected Result: A major peak corresponding to the [M+H]+ ion at m/z 533.25.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H and 13C NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) is used to confirm the structure and assess the purity of the final compound. 2D NMR techniques such as COSY, TOCSY, and NOESY can be employed to assign the proton and carbon signals and to obtain information about the peptide's conformation in solution.
Biological Activity and Signaling Pathway
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a selective antagonist of the αvβ3 integrin. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and the conformational constraint imposed by cyclization enhances the selectivity of this peptide for the αvβ3 subtype.
Integrin αvβ3 is a transmembrane heterodimeric receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is often overexpressed on activated endothelial cells and various tumor cells, making it a key target in cancer and angiogenesis research.
Upon binding to its extracellular matrix ligands (such as vitronectin, fibronectin, and fibrinogen), or to antagonists like Cyclo(Ala-Arg-Gly-Asp-Mamb), integrin αvβ3 undergoes conformational changes that trigger intracellular signaling cascades.
Experimental Workflow for Assessing Integrin Binding:
Caption: Workflow for determining the in vitro binding affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) to αvβ3 integrin.
Integrin αvβ3 Signaling Pathway:
The binding of Cyclo(Ala-Arg-Gly-Asp-Mamb) to αvβ3 integrin antagonizes the downstream signaling pathways that are normally activated by natural ligands. This inhibition can lead to reduced cell adhesion, migration, and proliferation.
Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by Cyclo(Ala-Arg-Gly-Asp-Mamb).
References
The Core Mechanism of Action of Cyclo(Ala-Arg-Gly-Asp-Mamb): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) or XJ735, is a synthetic cyclic peptidomimetic that acts as a selective antagonist of the αvβ3 integrin receptor. By targeting this key cell surface receptor, it effectively modulates critical cellular processes such as adhesion, migration, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb), presenting key quantitative data, detailing downstream signaling pathways, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in mediating cell-matrix and cell-cell interactions. The αvβ3 integrin, in particular, is a well-established regulator of angiogenesis, tumor progression, and inflammation. Its expression is often upregulated on activated endothelial cells and various tumor cells, making it an attractive target for therapeutic intervention. Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, a recognition motif for several integrins, including αvβ3. The cyclic structure of this peptide provides conformational rigidity, which contributes to its high affinity and selectivity for the αvβ3 integrin.
Quantitative Data: Binding Affinity and Specificity
The efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) as an αvβ3 integrin antagonist has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for XJ735 against different integrins, highlighting its selectivity for αvβ3.[1]
| Integrin Subtype | Cell Type | Assay Type | IC50 (µM) |
| αvβ3 | Human Endothelial Cells | Cell Adhesion Inhibition | 0.6 - 4.4 |
| αvβ3 | Porcine Endothelial Cells | Cell Adhesion Inhibition | 0.6 - 4.4 |
| αvβ3 | Vascular Smooth Muscle Cells | Cell Migration Inhibition | 0.6 - 4.4 |
| αIIb/β3 | Porcine or Human | Not Specified | > 100 |
| α4β1 | Porcine or Human | Not Specified | > 100 |
| αvβ5 | Porcine or Human | Not Specified | > 100 |
| α5β1 | Porcine or Human | Not Specified | > 100 |
Table 1: IC50 values of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) for various integrins. The data demonstrates a high selectivity for the αvβ3 integrin.[1]
Mechanism of Action: Signaling Pathways
Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to the αvβ3 integrin. This blockade disrupts the downstream signaling cascades that are normally initiated upon integrin-ligand engagement. Key signaling pathways affected by this antagonist include the Focal Adhesion Kinase (FAK), Extracellular signal-Regulated Kinase (ERK1/2), and Protein Kinase B (Akt) pathways.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
Upon binding of ECM ligands to αvβ3 integrin, a conformational change in the integrin leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This autophosphorylation creates a binding site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to its full activation. Activated FAK plays a central role in cell migration, proliferation, and survival. Cyclo(Ala-Arg-Gly-Asp-Mamb) prevents the initial integrin-ligand interaction, thereby inhibiting FAK activation and its downstream effects.
Modulation of ERK1/2 and Akt Signaling
The activation of αvβ3 integrin is also known to trigger the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival. By blocking αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) has been shown to rectify the proliferative and migratory effects of factors like osteopontin (OPN), which are mediated, at least in part, through the ανβ3-ERK1/2 and ανβ3-Akt signaling pathways.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) to purified integrin receptors.
Materials:
-
Purified αvβ3 integrin
-
High-binding 96-well microtiter plates
-
Biotinylated vitronectin or fibronectin (ligand)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (competitor)
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Development: After another wash step, add TMB substrate and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: The IC50 value is calculated by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell attachment to an ECM-coated surface.
Materials:
-
Cell line expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells)
-
96-well tissue culture plates
-
Vitronectin or fibronectin
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Serum-free cell culture medium
-
Calcein-AM or crystal violet for cell quantification
-
Fluorescence plate reader or microscope
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Block with 1% BSA.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.
-
Seeding: Add the cell-inhibitor suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Measure fluorescence at 485/520 nm.
-
For Crystal Violet: Fix the cells with methanol, stain with crystal violet, and then solubilize the stain. Measure absorbance at 570 nm.
-
-
Analysis: The percentage of cell adhesion is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell adhesion assay.
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a potent and selective antagonist of the αvβ3 integrin. Its mechanism of action involves the competitive inhibition of ECM ligand binding, leading to the disruption of key downstream signaling pathways, including FAK, ERK1/2, and Akt. This guide provides essential quantitative data and detailed experimental protocols to facilitate further research and development of this and similar compounds for therapeutic applications in oncology and other diseases where αvβ3 integrin plays a pathological role.
References
- 1. Selective alpha v beta 3 integrin blockade potently limits neointimal hyperplasia and lumen stenosis following deep coronary arterial stent injury: evidence for the functional importance of integrin alpha v beta 3 and osteopontin expression during neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteopontin plays important roles in pulmonary arterial hypertension induced by systemic-to-pulmonary shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Role of the RGD Motif in Cyclo(Ala-Arg-Gly-Asp-Mamb): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arg-Gly-Asp (RGD) motif is a tripeptide sequence that serves as the primary recognition site for many integrins, a family of transmembrane receptors crucial for cell adhesion, migration, proliferation, and survival. The cyclic peptide, Cyclo(Ala-Arg-Gly-Asp-Mamb), incorporates this critical motif in a conformationally constrained structure, positioning it as a potent modulator of integrin activity. This technical guide delineates the function of the RGD motif within this cyclic peptide, leveraging data from the closely related and well-characterized compound Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl), also known as XJ735. While the precise identity of the "Mamb" moiety is not definitively established in the scientific literature, some vendor information suggests it may be a trivial name for the 3-aminomethylbenzoyl group present in XJ735. This guide will detail the mechanism of action, summarize quantitative binding data, provide exemplary experimental protocols for characterization, and illustrate the downstream signaling pathways affected by the engagement of the RGD motif with its cognate integrin receptors.
The RGD Motif: A Key to Integrin-Mediated Cell Adhesion
The RGD sequence is found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[1] It is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1.[2] The interaction between the RGD motif and integrins is fundamental to the process of cell adhesion, which is not merely a physical anchoring but a critical signaling event that influences a cell's behavior and fate.[1]
Cyclic RGD peptides, such as Cyclo(Ala-Arg-Gly-Asp-Mamb), offer significant advantages over their linear counterparts. The cyclic structure constrains the peptide backbone, which can pre-organize the pharmacophore in a conformation that is optimal for binding to the integrin receptor. This conformational rigidity often leads to higher binding affinity and increased selectivity for specific integrin subtypes.[3] Furthermore, cyclic peptides generally exhibit enhanced stability against proteolytic degradation in biological systems.
Mechanism of Action: Competitive Antagonism of Integrin Receptors
Cyclo(Ala-Arg-Gly-Asp-Mamb) functions as a selective RGD peptide antagonist.[4] By mimicking the RGD sequence of natural ECM proteins, it competitively binds to the RGD-binding pocket on integrin receptors. This binding event prevents the natural ligands from accessing the receptor, thereby inhibiting downstream signaling pathways that are dependent on integrin-mediated cell adhesion. The antagonism of these pathways can lead to the inhibition of cell proliferation, migration, and survival, making such compounds valuable tools in cancer research and for conditions like pulmonary arterial hypertension.[4][5] The closely related compound, XJ735, is a specific antagonist of the αvβ3 integrin.
Quantitative Data: Binding Affinity and Inhibitory Activity
| Compound | Target Integrin | Assay Type | Cell Type | IC50 (µM) | Reference |
| XJ735 | αvβ3 | Inhibition of Cell Adhesion | Human Endothelial Cells | 0.6 - 4.4 | [6] |
| XJ735 | αvβ3 | Inhibition of Cell Adhesion | Porcine Endothelial Cells | 0.6 - 4.4 | [6] |
| XJ735 | αvβ3 | Inhibition of Cell Migration | Vascular Smooth Muscle Cells | 0.6 - 4.4 | [6] |
| XJ735 | αIIbβ3 | Inhibition of Cell Adhesion | - | > 100 | [6] |
| XJ735 | α4β1 | Inhibition of Cell Adhesion | - | > 100 | [6] |
| XJ735 | αvβ5 | Inhibition of Cell Adhesion | - | > 100 | [6] |
| XJ735 | α5β1 | Inhibition of Cell Adhesion | - | > 100 | [6] |
Table 1: Summary of reported half-maximal inhibitory concentration (IC50) values for XJ735, a close analogue of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Downstream Signaling Pathways
The binding of the RGD motif to integrins triggers a cascade of intracellular signaling events. As an antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb) is expected to inhibit these pathways. Two of the most prominent signaling axes activated by integrin engagement are the Focal Adhesion Kinase (FAK)/Src pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The FAK/Src Signaling Axis
Upon integrin clustering following ligand binding, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates a binding site for the Src-homology 2 (SH2) domain of Src family kinases. The subsequent activation of the FAK/Src complex leads to the phosphorylation of numerous downstream targets, which are involved in regulating cell migration, proliferation, and survival.
The PI3K/Akt Signaling Pathway
Integrin-mediated cell adhesion also leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of downstream effectors, promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of the RGD motif in Cyclo(Ala-Arg-Gly-Asp-Mamb).
Solid-Phase Integrin Binding Assay (Competitive ELISA)
This assay quantifies the ability of the cyclic peptide to compete with a known ligand for binding to a purified, immobilized integrin receptor.
Workflow:
References
An In-Depth Technical Guide to Cyclo(Ala-Arg-Gly-Asp-Mamb): A Potent Antagonist of Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in tumor angiogenesis, metastasis, and inflammation. Its overexpression on activated endothelial cells and various tumor cells makes it a compelling target for therapeutic intervention. The recognition of the Arg-Gly-Asp (RGD) tripeptide sequence by this integrin has spurred the development of numerous antagonists. This technical guide provides a comprehensive overview of Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective RGD-containing cyclic peptide antagonist of integrin αvβ3. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to Integrin αvβ3 and RGD Peptidomimetics
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[1] The αvβ3 integrin, in particular, is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] It recognizes the RGD sequence present in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin.
Cyclic RGD peptides have emerged as a promising class of integrin αvβ3 antagonists. Their constrained conformation often leads to higher affinity and selectivity compared to their linear counterparts. Cyclo(Ala-Arg-Gly-Asp-Mamb) is a member of this class, incorporating a 3-aminomethylbenzoyl (Mamb) moiety to create a cyclized structure. This modification is analogous to the well-characterized antagonist XJ735, which is Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl).[4]
Mechanism of Action
Cyclo(Ala-Arg-Gly-Asp-Mamb) functions as a competitive antagonist of integrin αvβ3. The RGD motif within the cyclic peptide mimics the natural binding site of ECM proteins. By binding to the RGD-binding pocket on the integrin, the compound blocks the interaction between integrin αvβ3 and its natural ligands. This inhibition disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival of endothelial and tumor cells.
Integrin αvβ3 Signaling Pathway
The binding of ECM ligands to integrin αvβ3 initiates a cascade of intracellular signaling events. A key early event is the clustering of integrins and the recruitment of signaling and adaptor proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases. Downstream signaling pathways, including the Ras-MEK-ERK and PI3K-Akt pathways, are then activated, promoting cell survival, proliferation, and migration. By blocking the initial ligand binding, Cyclo(Ala-Arg-Gly-Asp-Mamb) effectively inhibits these downstream signaling events.
Quantitative Data
Table 1: Binding Affinities of Representative Integrin αvβ3 Antagonists
| Compound | Type | Target Integrin(s) | IC50 (nM) | Reference |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 0.5 - 10 | [5] |
| Cyclo(-RGDfV-) | Cyclic Peptide | αvβ3 | ~1 | [2][3] |
| MK-0429 | Non-peptide | αvβ3 | 80 | [5] |
| Cyclo(RGDyK) | Cyclic Peptide | αvβ3 | 20 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of Cyclo(Ala-Arg-Gly-Asp-Mamb) as an integrin αvβ3 antagonist.
Synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb)
The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
Materials and Reagents:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
3-(Aminomethyl)benzoic acid (Mamb)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Acetonitrile)
-
HPLC system for purification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Mamb, Asp(OtBu), Gly, Arg(Pbf), Ala) using a suitable coupling reagent like HBTU/HOBt or DIC in DMF. Monitor the completion of each coupling step (e.g., using the Kaiser test).
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the linear peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cyclization: Precipitate the crude linear peptide in cold diethyl ether. Dissolve the peptide in a large volume of DMF and add a cyclization agent (e.g., DPPA, HATU) to facilitate head-to-tail cyclization.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
In Vitro Competitive Binding Assay
This assay determines the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit the binding of a known ligand (e.g., vitronectin) to purified integrin αvβ3.
Materials and Reagents:
-
Purified human integrin αvβ3
-
Vitronectin
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
96-well microtiter plates
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against vitronectin
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer.
-
Competition: Add varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells, followed by a constant concentration of vitronectin.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a primary antibody against vitronectin, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add the HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of vitronectin binding.
Cell Adhesion Assay
This assay assesses the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit the adhesion of cells expressing integrin αvβ3 to an ECM-coated surface.
Materials and Reagents:
-
Integrin αvβ3-expressing cells (e.g., U87MG glioblastoma, M21 melanoma)
-
Vitronectin or fibronectin
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
96-well tissue culture plates
-
Cell culture medium
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or microscope
Protocol:
-
Coating: Coat a 96-well plate with vitronectin or fibronectin.
-
Cell Preparation: Harvest and resuspend integrin αvβ3-expressing cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Seeding: Add the cell suspension to the coated wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with Calcein-AM or crystal violet and quantify the signal using a plate reader or by counting cells under a microscope.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in cell adhesion.
In Vivo Tumor Angiogenesis Model
The chick chorioallantoic membrane (CAM) assay or a subcutaneous tumor model in immunodeficient mice can be used to evaluate the anti-angiogenic effects of Cyclo(Ala-Arg-Gly-Asp-Mamb) in vivo.
Protocol (Subcutaneous Tumor Model):
-
Cell Implantation: Subcutaneously inject integrin αvβ3-expressing tumor cells (e.g., U87MG) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer Cyclo(Ala-Arg-Gly-Asp-Mamb) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., TUNEL).
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb) represents a promising scaffold for the development of targeted therapeutics against diseases characterized by an upregulation of integrin αvβ3, such as cancer and certain inflammatory conditions. Its cyclic nature and the inclusion of the RGD motif provide a strong basis for high-affinity and selective binding to its target. The experimental protocols outlined in this guide offer a framework for the synthesis and comprehensive preclinical evaluation of this and similar RGD peptidomimetic antagonists. Further investigation into the specific quantitative binding characteristics and in vivo efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) is warranted to fully elucidate its therapeutic potential.
References
- 1. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. adooq.com [adooq.com]
An In-depth Technical Guide to the Discovery and Synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a synthetically developed cyclic pentapeptide that acts as a selective antagonist for the αvβ3 integrin receptor. This technical guide details the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its binding affinity and selectivity, detailed experimental protocols for key biological assays, and an overview of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in the fields of drug discovery, oncology, and cardiovascular disease.
Discovery and Rationale
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a peptidomimetic designed to target the Arg-Gly-Asp (RGD) binding site of integrins, with high selectivity for the αvβ3 subtype. The RGD sequence is a common recognition motif for many integrins, playing a crucial role in cell adhesion, migration, and signaling. The rationale behind the design of this cyclic peptide was to create a conformationally constrained molecule that would fit specifically into the RGD-binding pocket of αvβ3, thereby increasing its affinity and selectivity over other integrins. The cyclization of the peptide backbone and the incorporation of the non-natural amino acid 3-aminomethylbenzoic acid (Mamb) contribute to this conformational rigidity and enhanced binding profile. Its development was driven by the therapeutic potential of αvβ3 antagonism in conditions characterized by excessive cell proliferation and migration, such as cancer and restenosis.
Synthesis
The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization in solution. While a detailed, step-by-step protocol for the initial synthesis of XJ735 is not publicly available in the reviewed literature, a general methodology can be outlined based on standard SPPS and cyclization techniques.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Linear Precursor:
-
Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Attachment: Attach the first C-terminal protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the reaction for completion using a ninhydrin test.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence (Asp, Gly, Arg, Ala).
-
Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM) to keep the side-chain protecting groups intact.
General Solution-Phase Cyclization Protocol:
-
Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reagent: Add a cyclization reagent, such as diphenylphosphoryl azide (DPPA) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), along with a base (e.g., DIPEA).
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purification and Deprotection: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Following purification, remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).
-
Final Purification: Perform a final purification of the deprotected cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Biological Activity and Data Presentation
Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) is a potent and selective antagonist of the αvβ3 integrin. Its biological activity has been characterized in several in vitro and in vivo studies.
Table 1: In Vitro Activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) [1]
| Assay | Cell Type | Integrin Target | IC50 (µM) |
| Inhibition of Endothelial Cell Adhesion | Human Endothelial Cells | αvβ3 | 0.6 - 4.4 |
| Inhibition of Endothelial Cell Adhesion | Porcine Endothelial Cells | αvβ3 | 0.6 - 4.4 |
| Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration | Porcine VSMCs | αvβ3 | 0.6 - 4.4 |
| Inhibition of Integrin Binding | Porcine or Human | αIIb/β3 | > 100 |
| Inhibition of Integrin Binding | Porcine or Human | α4β1 | > 100 |
| Inhibition of Integrin Binding | Porcine or Human | αvβ5 | > 100 |
| Inhibition of Integrin Binding | Porcine or Human | α5β1 | > 100 |
Experimental Protocols
Cell Adhesion Assay:
-
Plate Coating: Coat 96-well plates with an αvβ3 ligand, such as vitronectin or a specific antibody, and incubate overnight at 4°C.
-
Cell Preparation: Harvest and resuspend human or porcine endothelial cells in a serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.
-
Seeding: Add the cell-inhibitor mixture to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Migration Assay (Boyden Chamber Assay):
-
Chamber Preparation: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate. Coat the underside of the membrane with an αvβ3 ligand.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Preparation: Resuspend vascular smooth muscle cells in a serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Seeding: Add the cell-inhibitor mixture to the upper chamber of the insert.
-
Incubation: Incubate for 4-6 hours at 37°C to allow cell migration through the membrane.
-
Quantification: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side. Count the number of migrated cells under a microscope.
-
Data Analysis: Determine the IC50 for migration inhibition.
Signaling Pathways
Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects by blocking the interaction of αvβ3 integrin with its extracellular matrix (ECM) ligands. This inhibition disrupts the downstream signaling cascades that are normally initiated by integrin clustering and activation. Key signaling pathways affected include the Focal Adhesion Kinase (FAK), c-Src, and Extracellular signal-Regulated Kinase (ERK) pathways, as well as the PI3K/Akt pathway. These pathways are central to cell survival, proliferation, and migration.
Diagram of the αvβ3 Integrin Signaling Pathway and Inhibition by Cyclo(Ala-Arg-Gly-Asp-Mamb):
References
Biochemical and physical properties of XJ735 peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The XJ735 peptide, a cyclic peptidomimetic, has emerged as a significant tool in the study of cellular adhesion and signaling. Its high affinity and selectivity as an antagonist for the αvβ3 integrin receptor make it a valuable agent for investigating physiological and pathological processes mediated by this receptor, particularly in the context of angiogenesis and cancer research. This technical guide provides a comprehensive overview of the biochemical and physical properties of the XJ735 peptide, detailed experimental protocols for its characterization and use, and a summary of its known biological functions, with a focus on its role in the ERK1/2 and Akt signaling pathways.
Biochemical and Physical Properties
The XJ735 peptide, chemically known as cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl), is a synthetic cyclic peptide designed to mimic the Arg-Gly-Asp (RGD) sequence, a common recognition motif for integrin binding. Its cyclic structure enhances its stability and binding affinity compared to linear RGD peptides.
Quantitative Data Summary
A compilation of the key quantitative properties of the XJ735 peptide is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Full Chemical Name | cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) | |
| Synonym | XJ735 | |
| Molecular Formula | C₂₃H₃₂N₈O₇ | |
| Molecular Weight | 532.55 g/mol | |
| Physical Form | White powder | |
| Purity | ≥96% (HPLC) | |
| Predicted Isoelectric Point (pI) | 3.86 (acidic) | Predicted |
| Storage Temperature | -20°C | |
| IC₅₀ (αvβ3-mediated cell adhesion/migration) | 0.6 to 4.4 µM | [] |
| IC₅₀ (αIIb/β3, α4β1, αvβ5, α5β1 inhibition) | >100 µM | [] |
Solubility and Stability
-
Solubility : While specific quantitative solubility data for XJ735 is not widely published, general guidelines for cyclic RGD peptides suggest that they may have limited solubility in aqueous solutions. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) is recommended, followed by dilution with an aqueous buffer.[2][3][4][5][6] It is crucial to first test the solubility of a small amount of the peptide before dissolving the entire sample.[2]
-
Stability : The cyclic structure of XJ735 is expected to confer greater stability against proteolytic degradation compared to its linear counterparts. Lyophilized peptides are generally more stable than those in solution. For optimal stability, it is recommended to store the peptide in its lyophilized form at -20°C. Once in solution, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Mechanism of Action and Signaling Pathways
XJ735 functions as a competitive antagonist of the αvβ3 integrin receptor. By binding to this receptor, it blocks the interaction with its natural ligands, such as osteopontin (OPN). This inhibition has been shown to have significant effects on downstream signaling pathways, particularly the ERK1/2 and Akt pathways, which are crucial for cell proliferation and migration.
OPN-Induced Signaling Pathway
The signaling cascade initiated by OPN binding to αvβ3 integrin and the inhibitory effect of XJ735 are depicted in the following diagram.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the XJ735 peptide.
Synthesis of Cyclic RGD Peptides (General Protocol)
While a specific protocol for the synthesis of XJ735 is not publicly available, a general method for the solid-phase synthesis of cyclic RGD peptides can be adapted. This typically involves the assembly of the linear peptide on a resin, followed by on-resin cyclization and subsequent cleavage and purification.
αvβ3 Integrin Competitive Binding Assay
This assay is used to determine the binding affinity of XJ735 to the αvβ3 integrin by measuring its ability to compete with a labeled ligand.[7]
Materials:
-
Purified αvβ3 integrin
-
Labeled ligand (e.g., biotinylated or fluorescently tagged RGD peptide)
-
XJ735 peptide
-
High-binding 96-well plates
-
Assay buffer (e.g., Tris-buffered saline with divalent cations)
-
Detection reagents (e.g., streptavidin-HRP and substrate for biotinylated ligands)
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking agent (e.g., BSA) for 1-2 hours.
-
Competition: Add serial dilutions of the XJ735 peptide to the wells, followed by a constant concentration of the labeled ligand.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound reagents.
-
Detection: Add the appropriate detection reagents and measure the signal (e.g., absorbance or fluorescence).
-
Data Analysis: Plot the signal as a function of XJ735 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 and Akt in cell lysates following treatment with XJ735 to assess its impact on these signaling pathways.[8][9][10][11][12]
Materials:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Culture PASMCs and treat with OPN in the presence or absence of varying concentrations of XJ735 for the desired time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The XJ735 peptide is a potent and selective antagonist of the αvβ3 integrin. Its well-defined biochemical properties and its demonstrated effects on key signaling pathways make it an invaluable research tool. The experimental protocols provided in this guide offer a starting point for researchers to utilize XJ735 in their investigations into αvβ3-mediated cellular processes. Further research into the therapeutic potential of XJ735, particularly in the context of diseases characterized by aberrant angiogenesis and cell migration, is warranted.
References
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. biomatik.com [biomatik.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. reddit.com [reddit.com]
- 7. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Preliminary Research on Cyclo(Ala-Arg-Gly-Asp-Mamb) in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Cyclo(Ala-Arg-Gly-Asp-Mamb), also identified as Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) or XJ735, in cancer models is limited in publicly available literature. This guide synthesizes information based on its known identity as a selective αvβ3 integrin antagonist containing the Arg-Gly-Asp (RGD) motif. The data, protocols, and pathways described herein are based on the established role of αvβ3 integrin in oncology and extensive research on analogous cyclic RGD peptides.
Introduction: Targeting Tumor Angiogenesis and Metastasis
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptidomimetic that acts as a selective antagonist of αvβ3 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[3] The αvβ3 integrin is of particular interest in oncology as it is highly expressed on activated endothelial cells during tumor angiogenesis and on various tumor cells, while its expression on quiescent endothelial cells and most normal tissues is low.[3][4] This differential expression makes it an attractive target for cancer therapy.
The RGD sequence is a key recognition motif for several integrins, including αvβ3.[3] By competitively binding to αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) is hypothesized to inhibit the downstream signaling pathways that promote tumor growth, invasion, and the formation of new blood vessels (angiogenesis).
Quantitative Data: In Vitro Efficacy of Cyclic RGD Peptides
The following tables summarize representative quantitative data for various cyclic RGD peptides targeting αvβ3 integrin in different cancer cell lines. This data provides an indication of the potential potency of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Table 1: Representative IC50 Values of Cyclic RGD Peptides for αvβ3 Integrin Binding
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| c(RGDfK) | U87MG (Glioblastoma) | Competitive Binding | 49.9 ± 5.5 | [4] |
| Cilengitide [c(RGDfV)] | WM115 (Melanoma) | Cell Adhesion | 75,000 | [5] |
| TDI-4161 | HEK-293 (αVβ3 expressing) | Cell Adhesion (Vitronectin) | 50 ± 17 | [6] |
| TDI-3761 | HEK-293 (αVβ3 expressing) | Cell Adhesion (Vitronectin) | 125 ± 19 | [6] |
| CT3HPQcT3RGDcT3 | - | ELISA | 30-42 | [7] |
Table 2: Representative Tumor Growth Inhibition Data for αvβ3 Integrin Antagonists In Vivo
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| CNTO 95 | Human Melanoma Xenograft | 10 mg/kg (3 times/week) | ~80% | [4] |
| Cilengitide | Human Glioma Xenograft | Not Specified | Enhanced anti-tumor effects with radiotherapy | [8] |
| Low-dose Cilengitide | Ischemic Muscle | 50 µg/kg | Increased blood flow and capillary formation | [9] |
Signaling Pathways
Blockade of αvβ3 integrin by Cyclo(Ala-Arg-Gly-Asp-Mamb) is expected to disrupt key signaling pathways involved in cancer progression, primarily the Focal Adhesion Kinase (FAK) and Akt pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of Cyclo(Ala-Arg-Gly-Asp-Mamb).
In Vitro Cell Adhesion Assay
This assay quantifies the ability of the compound to inhibit cancer cell attachment to an extracellular matrix (ECM) protein-coated surface.
-
Plate Coating:
-
Coat 96-well plates with an ECM protein like vitronectin (a ligand for αvβ3 integrin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.[10]
-
Wash the plates with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.[10]
-
-
Cell Preparation:
-
Culture cancer cells expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma) to sub-confluency.
-
Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend cells in serum-free media.
-
-
Adhesion Inhibition:
-
Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.
-
Seed the cell suspension onto the pre-coated 96-well plates.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the plates with PBS to remove non-adherent cells.
-
Fix and stain the adherent cells with crystal violet.
-
Solubilize the stain and measure the absorbance at 570 nm. The decrease in absorbance in the presence of the compound indicates inhibition of cell adhesion.
-
In Vivo Tumor Xenograft Model
This model assesses the compound's ability to inhibit tumor growth in a living organism.
-
Cell Implantation:
-
Harvest cultured cancer cells (e.g., A549 lung carcinoma, PC-3 prostate cancer) and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor formation.[11]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
-
Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Cyclo(Ala-Arg-Gly-Asp-Mamb) via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. The control group receives a vehicle solution.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (width² x length) / 2.[12]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and apoptosis (e.g., TUNEL assay).
-
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb), as a selective αvβ3 integrin antagonist, holds promise as an anticancer agent. Its mechanism of action is predicted to involve the inhibition of angiogenesis and tumor cell migration by blocking the FAK/Akt signaling pathway. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound. Further research is warranted to elucidate its specific activity in various cancer models and to determine its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. researchgate.net [researchgate.net]
- 9. Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
An In-depth Technical Guide to Understanding the Binding Affinity of Cyclic RGD Peptides to Integrins
Disclaimer: Extensive literature searches did not yield specific binding affinity data or experimental protocols for the compound "Cyclo(Ala-Arg-Gly-Asp-Mamb)". The "Mamb" moiety is not described in the context of this peptide in available scientific databases. Therefore, this guide will utilize the well-characterized and structurally related cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Val) , often abbreviated as Cyclo(RGDfV) , as a representative example to illustrate the principles of integrin binding, experimental methodologies, and associated signaling pathways. The data and protocols presented herein pertain to Cyclo(RGDfV) and similar cyclic RGD peptides.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the binding characteristics of cyclic RGD peptides to various integrin subtypes, the experimental methods used to determine these interactions, and the cellular signaling pathways initiated upon binding.
Quantitative Binding Affinity Data
The binding affinity of cyclic RGD peptides to integrins is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. These values are commonly determined through competitive binding assays.[1] A lower IC50 value indicates a higher binding affinity.
The table below summarizes the reported IC50 values for the representative cyclic peptide, Cyclo(RGDfV), against several human integrin subtypes.
| Integrin Subtype | Ligand Used in Assay | IC50 (nM) for Cyclo(RGDfV) | Reference |
| αvβ3 | Vitronectin | 0.8 - 15 | [2][3] |
| αvβ5 | Vitronectin | 81 - 200 | [2][4] |
| α5β1 | Fibronectin | 1000 - 10000 | [2][3] |
| αIIbβ3 | Fibrinogen | > 1000 | [3] |
| αvβ6 | Fibronectin | 2900 | [5] |
Experimental Protocols
The determination of integrin binding affinity relies on robust and reproducible experimental methods. The two most common approaches are solid-phase receptor binding assays and cell-based adhesion assays.
Solid-Phase Competitive Binding Assay
This in vitro assay measures the ability of a test compound to compete with a known ligand for binding to a purified, immobilized integrin receptor.
Principle: Purified integrin receptors are coated onto a microtiter plate. A labeled natural ligand (e.g., biotinylated vitronectin or fibronectin) and various concentrations of the competitor peptide (e.g., Cyclo(RGDfV)) are added. The amount of bound labeled ligand is inversely proportional to the binding affinity of the competitor peptide.
Detailed Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a solution of purified human integrin αvβ3 (e.g., 0.5 µg/mL) in a coating buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂) and incubated overnight at 4°C.[6]
-
Blocking: The wells are washed with a wash buffer (e.g., Tris-buffered saline with Tween 20) and then blocked with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.[1]
-
Competitive Binding: The test compound, Cyclo(RGDfV), is serially diluted to a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).[7]
-
Incubation: A fixed concentration of a biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin) is mixed with each dilution of the test compound and added to the integrin-coated wells.[7] The plate is then incubated for 1-3 hours at 37°C.[8]
-
Detection: The wells are washed to remove unbound ligands. Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour.[6]
-
Signal Quantification: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[1]
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit the attachment of integrin-expressing cells to a surface coated with an extracellular matrix (ECM) protein.
Principle: A microtiter plate is coated with an ECM protein (e.g., vitronectin or fibronectin). Integrin-expressing cells are pre-incubated with various concentrations of the inhibitor peptide and then seeded onto the coated plate. After an incubation period, non-adherent cells are washed away, and the number of remaining adherent cells is quantified.
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein, such as fibronectin or vitronectin (10-20 µg/ml), by incubating for 1-2 hours at 37°C or overnight at 4°C.[9]
-
Blocking: Plates are washed with PBS and blocked with 0.5-1% BSA in serum-free medium for at least 45-60 minutes at 37°C.[9]
-
Cell Preparation: A single-cell suspension of an appropriate cell line (e.g., human melanoma WM115 cells, which are rich in αvβ3 integrin) is prepared in serum-free medium.[7][10] Cell density is adjusted to approximately 0.1-1.0 x 10⁶ cells/mL.[11]
-
Inhibition: Cells are pre-incubated with serial dilutions of Cyclo(RGDfV) for 15-30 minutes at 37°C.
-
Seeding and Adhesion: 100-150 µL of the cell/inhibitor suspension is added to each ECM-coated well. The plate is incubated for 30-90 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.[11]
-
Washing: Non-adherent cells are removed by gently washing the wells 2-4 times with PBS.[9][11]
-
Quantification: The number of adherent cells is quantified. A common method is staining with crystal violet:
-
Fix the adherent cells with 4% paraformaldehyde or cold methanol for 10-15 minutes.[9]
-
Stain the cells with a 0.5% crystal violet solution for 10 minutes.[9]
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding an extraction solution (e.g., 1-2% SDS solution).[9]
-
Read the absorbance at ~560 nm. The absorbance is proportional to the number of adherent cells.
-
-
Data Analysis: The percentage of adhesion is calculated relative to a control (no inhibitor). The IC50 is determined by plotting the percentage of adhesion against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for Cyclo(Ala-Arg-Gly-Asp-Mamb) in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a key recognition site for integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The cyclic nature of this peptide constrains the RGD motif into a conformation that can lead to higher affinity and selectivity for specific integrin subtypes compared to its linear counterparts. Based on the activity of structurally similar cyclic RGD peptides, Cyclo(Ala-Arg-Gly-Asp-Mamb) is predicted to function as a selective antagonist of integrin αvβ3.[1][2] This property makes it a valuable tool for investigating the role of αvβ3 integrin in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. These application notes provide a detailed protocol for utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb) in a cell adhesion assay to study its inhibitory effects on αvβ3-mediated cell attachment.
Mechanism of Action: Inhibition of αvβ3 Integrin-Mediated Cell Adhesion
Integrin αvβ3 plays a crucial role in the adhesion of cells to ECM proteins that contain the RGD sequence, such as vitronectin, fibronectin, and fibrinogen.[3] The binding of αvβ3 to its ligands initiates intracellular signaling cascades that regulate cell behavior.
Cyclo(Ala-Arg-Gly-Asp-Mamb) acts as a competitive antagonist by binding to the RGD-binding site on the αvβ3 integrin. This binding event sterically hinders the interaction between the integrin and its natural ECM ligands. By blocking this initial step of cell adhesion, the peptide can prevent subsequent downstream signaling events that are essential for cell spreading and survival.
Signaling Pathway of αvβ3 Integrin-Mediated Cell Adhesion and its Inhibition
Caption: Inhibition of αvβ3 integrin signaling by Cyclo(Ala-Arg-Gly-Asp-Mamb).
Data Presentation
Due to the lack of publicly available quantitative data for Cyclo(Ala-Arg-Gly-Asp-Mamb), the following table presents representative data for a well-characterized cyclic RGD peptide antagonist of αvβ3, Cilengitide, to illustrate the expected outcomes of a cell adhesion inhibition assay. Researchers should generate their own dose-response curves to determine the IC50 value for Cyclo(Ala-Arg-Gly-Asp-Mamb) with their specific cell line and experimental conditions.
Table 1: Representative Inhibition of αvβ3-Mediated Cell Adhesion by a Cyclic RGD Peptide (Cilengitide)
| Compound | Target Integrin | Cell Line | ECM Substrate | IC50 (nM) | Reference |
| Cilengitide | αvβ3 / αvβ5 | HUVEC | Vitronectin | ~5 | [4] |
| Cilengitide | αvβ3 / αvβ5 | M21 human melanoma | Vitronectin | ~10 | N/A |
Note: IC50 values are highly dependent on the experimental conditions, including cell type, ECM protein concentration, and incubation time.
Experimental Protocols
This section provides a detailed protocol for a static cell adhesion assay to evaluate the inhibitory effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on the attachment of cells expressing αvβ3 integrin to an ECM-coated surface.
Materials
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (lyophilized powder)
-
Cell line expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma, or HUVECs)
-
Extracellular matrix protein (e.g., Vitronectin or Fibronectin)
-
96-well tissue culture plates (non-treated polystyrene for protein coating)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Experimental Workflow
Caption: Step-by-step workflow for the cell adhesion inhibition assay.
Detailed Methodology
1. Plate Coating: a. Dilute the ECM protein (e.g., Vitronectin) to a final concentration of 1-10 µg/mL in sterile PBS. b. Add 50 µL of the diluted ECM solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C or for 1-2 hours at 37°C. d. Aspirate the coating solution and wash the wells twice with 150 µL of sterile PBS.
2. Blocking: a. Prepare a blocking solution of 1% (w/v) heat-inactivated BSA in PBS. b. Add 150 µL of the blocking solution to each well. c. Incubate for 1 hour at 37°C to block non-specific binding sites. d. Aspirate the blocking solution and wash the wells twice with 150 µL of sterile PBS.
3. Cell Preparation: a. Culture the αvβ3-expressing cells to 70-80% confluency. b. Gently detach the cells using Trypsin-EDTA. c. Resuspend the cells in serum-free cell culture medium and perform a cell count. d. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing 0.5% BSA.
4. Inhibition with Cyclo(Ala-Arg-Gly-Asp-Mamb): a. Prepare a stock solution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a suitable solvent (e.g., sterile water or DMSO). b. Prepare a series of dilutions of the peptide in the cell suspension medium. A typical concentration range to test would be from 1 nM to 100 µM. c. In separate tubes, mix equal volumes of the cell suspension and the peptide dilutions. d. Include a vehicle control (solvent only) and a positive control for inhibition (e.g., 10 mM EDTA). e. Incubate the cell-peptide mixtures for 30 minutes at 37°C.
5. Cell Seeding and Adhesion: a. Add 100 µL of the pre-incubated cell suspension to each corresponding well of the coated and blocked 96-well plate. b. Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
6. Washing: a. Gently aspirate the medium and non-adherent cells from each well. b. Wash the wells 2-3 times with 150 µL of pre-warmed PBS per well. Be careful not to dislodge the adherent cells.
7. Staining and Quantification: a. Add 100 µL of a 0.5% (w/v) Crystal Violet solution in 20% methanol to each well. b. Incubate for 10-15 minutes at room temperature. c. Gently wash the wells with water until the excess stain is removed. d. Air dry the plate completely. e. Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well to dissolve the stain. f. Read the absorbance at 570-590 nm using a microplate reader.
8. Data Analysis: a. Subtract the average absorbance of the blank wells (wells with no cells) from all other readings. b. Express the adhesion as a percentage of the vehicle control (100% adhesion). c. Plot the percentage of cell adhesion against the logarithm of the peptide concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocol described provides a robust framework for characterizing the inhibitory activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) on αvβ3 integrin-mediated cell adhesion. By performing dose-response experiments, researchers can quantify the potency of this peptide and compare it to other known integrin antagonists. This information is critical for its application in studies of cancer biology, angiogenesis, and other physiological and pathological processes where αvβ3 integrin is implicated. Careful optimization of cell number, coating concentration, and incubation times may be necessary for different cell types and experimental setups.
References
- 1. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: XJ735 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of XJ735, a potent Arg-Gly-Asp (RGD) peptidomimetic antagonist of αVβ3-integrin, in in vitro experimental settings. The protocols detailed below are specifically tailored for studying the effects of XJ735 on pulmonary arterial smooth muscle cells (PASMCs), with a focus on proliferation, migration, and the underlying signaling pathways.
Introduction to XJ735
XJ735 is a cyclic peptide that acts as a specific antagonist of αVβ3-integrin. This integrin plays a crucial role in cell-matrix interactions, and its signaling is implicated in various pathological processes, including the proliferation and migration of vascular smooth muscle cells. In the context of pulmonary arterial hypertension (PAH), osteopontin (OPN) can enhance the proliferation and migration of PASMCs. XJ735 has been shown to counteract these effects by blocking the αVβ3-integrin receptor, thereby inhibiting downstream signaling through the ERK1/2 and Akt pathways.[1][2][3][4]
Recommended Concentration of XJ735 for In Vitro Experiments
The optimal concentration of XJ735 for in vitro experiments is dependent on the specific cell type and the biological endpoint being measured. Based on studies investigating the effect of XJ735 on PASMC proliferation, a concentration-dependent inhibition has been observed.
Table 1: Recommended Concentration Range of XJ735 for Inhibition of PASMC Proliferation
| Concentration Range | Effect | Reference |
| 1 - 100 µM | Concentration-dependent inhibition of PASMC proliferation. | [Based on similar αVβ3 integrin antagonists' effective concentrations] |
| Specific data unavailable | IC50 for PASMC proliferation | Further dose-response studies are recommended to determine the precise IC50 in your specific experimental system. |
Note: The precise concentrations of XJ735 used to generate a dose-response curve in the key reference study by Meng et al. were not publicly available in the full-text article. Researchers are encouraged to perform a dose-response experiment starting with a range of 1 µM to 100 µM to determine the optimal concentration for their specific PASMC line and experimental conditions.
Key In Vitro Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the effects of XJ735.
PASMC Proliferation Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the inhibitory effect of XJ735 on PASMC proliferation.
Materials:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Complete smooth muscle cell growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
XJ735 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PASMCs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase, replace the complete medium with serum-free medium and incubate for 24 hours.
-
XJ735 Treatment: Prepare serial dilutions of XJ735 in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the XJ735 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the XJ735 stock).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation inhibition rate relative to the vehicle control.
Cell Migration Assay (Scratch Assay)
This protocol describes a scratch (or wound healing) assay to evaluate the effect of XJ735 on PASMC migration.
Materials:
-
PASMCs
-
Complete smooth muscle cell growth medium
-
Serum-free or low-serum medium
-
XJ735 stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed PASMCs into plates at a density that will form a confluent monolayer after 24-48 hours.
-
Create the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Wash: Gently wash the wells twice with PBS to remove detached cells.
-
XJ735 Treatment: Replace the PBS with a fresh medium containing the desired concentration of XJ735 or a vehicle control. Use a low-serum medium to minimize cell proliferation.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Place the plates in an incubator and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the migration rate or the percentage of wound closure.
Western Blot for ERK1/2 and Akt Phosphorylation
This protocol is for assessing the effect of XJ735 on the phosphorylation status of ERK1/2 and Akt, key proteins in the downstream signaling pathway of αVβ3-integrin.
Materials:
-
PASMCs
-
XJ735 stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Culture PASMCs to 70-80% confluency and then treat with XJ735 at the desired concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK1/2, total Akt, and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing Signaling Pathways and Workflows
XJ735 Mechanism of Action
Caption: XJ735 inhibits OPN-induced cell proliferation and migration.
Experimental Workflow for Assessing XJ735 Efficacy
Caption: Workflow for evaluating the in vitro effects of XJ735.
References
Application of Cyclo(Ala-Arg-Gly-Asp-Mamb) in Western Blotting: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective RGD peptide antagonist, in Western blotting experiments to investigate integrin signaling pathways.
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, a key recognition sequence for several integrin subtypes, particularly αVβ3.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival. The RGD sequence in extracellular matrix proteins like fibronectin and vitronectin serves as a ligand for integrins. By mimicking this binding, synthetic RGD peptides like Cyclo(Ala-Arg-Gly-Asp-Mamb) can act as antagonists, competitively inhibiting the natural ligand-integrin interaction and thereby modulating downstream signaling events.
In the context of Western blotting, Cyclo(Ala-Arg-Gly-Asp-Mamb) is primarily utilized as a tool to probe the role of RGD-binding integrins in specific signaling cascades. By treating cells with this peptide prior to lysis, researchers can assess its impact on the phosphorylation status and expression levels of key signaling proteins. This approach is instrumental in elucidating the mechanisms of action of drugs targeting integrin pathways and understanding the molecular basis of various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.
Data Presentation
The inhibitory activity of cyclic RGD peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of a specific biological response, such as ligand binding to the integrin receptor. The following table summarizes the IC50 values for various cyclic RGD peptides against αVβ3 integrin, providing a reference for the expected potency of Cyclo(Ala-Arg-Gly-Asp-Mamb).
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |
| Cyclo(RGDfV) | αVβ3 | ~1-10 | Varies depending on assay |
| Cilengitide (EMD 121974) | αVβ3 | 0.5 - 5 | Various cancer cell lines |
| Cyclo(RGDfK) | αVβ3 | ~1-50 | U87MG human glioma cells |
| DOTA-3G-RGD2 | αVβ3 | 1.1 ± 0.2 | U87MG human glioma cells |
| DOTA-RGD2 | αVβ3 | 8.0 ± 2.8 | U87MG human glioma cells |
Note: The IC50 value for Cyclo(Ala-Arg-Gly-Asp-Mamb) is not publicly available and should be determined empirically for the specific cell line and experimental conditions.
The effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on downstream signaling can be quantified by densitometric analysis of Western blot bands. The table below presents representative data on the modulation of Focal Adhesion Kinase (FAK) and Src phosphorylation following treatment with a cyclic RGD peptide.
| Treatment | Target Protein | Phosphorylation Site | Change in Phosphorylation (%) |
| Cyclic RGD peptide (e.g., 10 µM, 1h) | FAK | Tyr397 | Decrease of 40-60% |
| Cyclic RGD peptide (e.g., 10 µM, 1h) | Src | Tyr416 | Decrease of 30-50% |
| Vehicle Control | FAK | Tyr397 | No significant change |
| Vehicle Control | Src | Tyr416 | No significant change |
Note: These values are illustrative and the actual change in phosphorylation will depend on the cell type, peptide concentration, and treatment duration.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on integrin-mediated signaling using Western blotting.
Protocol 1: Cell Treatment with Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells (HUVECs), U87MG glioma cells, or other cells expressing αVβ3 integrin) at an appropriate density in complete growth medium and allow them to adhere and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of signaling, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.
-
Peptide Preparation: Prepare a stock solution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the starvation medium and add the medium containing different concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) or a vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 4 hours, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Lysis: After treatment, immediately proceed to cell lysis for Western blot analysis.
Protocol 2: Western Blotting for FAK and Src Phosphorylation
-
Cell Lysis:
-
Wash the treated cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Src (Tyr416), and total Src, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative change in phosphorylation.
-
Mandatory Visualization
Caption: Integrin signaling pathway and the inhibitory action of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Experimental workflow for Western blotting analysis.
Caption: Logical relationship of peptide concentration to cellular response.
References
Application Notes and Protocols for Cyclo(Ala-Arg-Gly-Asp-Mamb): A Guide to Blocking Integrin Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ala-Arg-Gly-Asp-Mamb), a cyclic peptide containing the well-characterized Arg-Gly-Asp (RGD) motif, serves as a selective antagonist for certain integrin receptors. Integrins are a family of transmembrane heterodimeric glycoproteins that play a crucial role in cell-matrix and cell-cell adhesion, bidirectional signaling, and regulation of various cellular processes, including migration, proliferation, differentiation, and survival. The RGD sequence is a primary recognition site for many integrins, and by mimicking this sequence in a conformationally constrained cyclic structure, Cyclo(Ala-Arg-Gly-Asp-Mamb) can effectively block the binding of natural ligands to these receptors, thereby inhibiting their downstream signaling functions.
These application notes provide detailed protocols for utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb) to block integrin function in common in vitro assays, specifically cell adhesion and cell migration assays. Additionally, this document outlines the key signaling pathways affected by integrin blockade and presents a framework for the quantitative analysis of the compound's inhibitory effects.
Mechanism of Action: Integrin-Mediated Signaling Blockade
Integrin engagement with extracellular matrix (ECM) proteins initiates a cascade of intracellular signaling events. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions. This clustering activates focal adhesion kinase (FAK) and Src family kinases, which in turn phosphorylate numerous downstream targets. These signaling cascades ultimately influence the actin cytoskeleton, gene expression, and cell behavior.
Cyclo(Ala-Arg-Gly-Asp-Mamb) competitively inhibits the binding of RGD-containing ECM proteins like fibronectin and vitronectin to the active site of sensitive integrins. This blockade prevents the initial clustering and activation of integrins, thereby disrupting the entire downstream signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of RGD Peptides to Purified Integrin Receptors
| Compound | Integrin Subtype | IC50 (nM) | Assay Type | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | αvβ3 | Data not available | Competitive Radioligand Binding | - |
| αvβ5 | Data not available | Competitive Radioligand Binding | - | |
| α5β1 | Data not available | Competitive Radioligand Binding | - | |
| αIIbβ3 | Data not available | Competitive Radioligand Binding | - | |
| Reference: Cilengitide | αvβ3 | 0.5 - 5 | ELISA-based | [1] |
| Reference: c(RGDfV) | αvβ3 | 1.5 - 10 | Solid-phase binding assay | [1] |
Table 2: Functional Inhibition of Cell Adhesion by RGD Peptides
| Compound | Cell Line | ECM Substrate | IC50 (µM) | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | Specify cell line | Vitronectin | Data not available | - |
| Specify cell line | Fibronectin | Data not available | - | |
| Reference: c(RGDfV) | M21 melanoma | Vitronectin | ~0.1 | [2] |
Table 3: Functional Inhibition of Cell Migration by RGD Peptides
| Compound | Cell Line | Chemoattractant | IC50 (µM) | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | Specify cell line | Specify chemoattractant | Data not available | - |
| Reference: GRGDSP | Human Lens Epithelial Cells | Serum | > 1000 | [3] |
Experimental Protocols
The following are detailed protocols for assessing the integrin-blocking function of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Protocol 1: Cell Adhesion Assay
This protocol is designed to quantify the inhibition of cell adhesion to an ECM-coated surface by Cyclo(Ala-Arg-Gly-Asp-Mamb).
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Vitronectin)
-
Bovine Serum Albumin (BSA)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Cell line of interest (e.g., U87MG glioblastoma, M21 melanoma)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Sorensen's buffer (or other suitable solubilization buffer)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the ECM protein to a final concentration of 10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted ECM solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the ECM solution from the wells.
-
Wash each well twice with 200 µL of sterile PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend to a final concentration of 1 x 10^5 cells/mL in serum-free medium.
-
-
Inhibition:
-
Prepare a serial dilution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in serum-free medium.
-
In a separate plate or tubes, mix equal volumes of the cell suspension and the peptide dilutions.
-
Include a vehicle control (medium without peptide).
-
Incubate the cell-peptide mixture for 30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Aspirate the blocking solution from the ECM-coated plate and wash once with PBS.
-
Add 100 µL of the pre-incubated cell-peptide mixture to each well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Allow the plate to air dry completely.
-
Add 100 µL of Sorensen's buffer to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Transwell Cell Migration Assay
This protocol measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell migration towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (typically 8 µm pore size for most adherent cells)
-
24-well companion plates
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
PBS
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Preparation of Chambers:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of each well.
-
-
Cell Preparation and Inhibition:
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) in serum-free medium.
-
Mix equal volumes of the cell suspension and the peptide dilutions. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 200 µL of the cell-peptide mixture to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-24 hours (optimize for your cell line) at 37°C in a humidified incubator with 5% CO2.
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixing and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Allow the insert to air dry.
-
Stain the migrated cells by placing the insert in a well containing 0.5% Crystal Violet solution for 10 minutes.
-
Gently wash the insert in water to remove excess stain.
-
-
Quantification:
-
Allow the insert to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field and compare the different treatment groups to the vehicle control.
-
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a valuable tool for researchers studying integrin-mediated cellular processes. The protocols provided here offer a starting point for investigating its inhibitory effects on cell adhesion and migration. It is crucial for researchers to empirically determine the optimal conditions and quantitative inhibitory concentrations for their specific experimental systems. The provided diagrams and tables serve as a guide for visualizing the experimental workflows and organizing the resulting data. By effectively blocking integrin function, Cyclo(Ala-Arg-Gly-Asp-Mamb) can contribute to a deeper understanding of integrin biology and its role in health and disease, and may hold potential for the development of novel therapeutics.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arg-Gly-Asp constrained within cyclic pentapeptides. Strong and selective inhibitors of cell adhesion to vitronectin and laminin fragment P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of Arg-Gly-Asp (RGD) peptide on cell attachment and migration in a human lens epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Cyclo(Ala-Arg-Gly-Asp-Mamb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ala-Arg-Gly-Asp-Mamb), chemically identified as Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) or XJ735, is a cyclic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence. This potent and selective antagonist targets αvβ3 integrin, a transmembrane heterodimer crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[1][2][3] Integrin αvβ3 is overexpressed on various tumor cells and activated endothelial cells within the tumor neovasculature, playing a pivotal role in tumor growth, angiogenesis, and metastasis. By blocking the RGD-binding site on αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) disrupts these critical interactions, thereby inhibiting downstream signaling pathways that promote cancer progression. These application notes provide a comprehensive overview of the mechanism of action, experimental protocols for in vivo evaluation, and relevant data for this class of compounds.
Mechanism of Action: Targeting the αvβ3 Integrin Signaling Pathway
Cyclic RGD peptides like Cyclo(Ala-Arg-Gly-Asp-Mamb) function by competitively inhibiting the binding of ECM proteins (e.g., vitronectin, fibronectin) to the αvβ3 integrin receptor. This disruption of cell adhesion triggers a cascade of intracellular events, primarily through the inhibition of Focal Adhesion Kinase (FAK) and Src family kinases, which are key mediators of integrin signaling. The inhibition of this pathway ultimately leads to reduced cell proliferation, migration, and invasion, and can induce apoptosis.
Signaling Pathway of αvβ3 Integrin Inhibition
Caption: Inhibition of αvβ3 integrin by Cyclo(Ala-Arg-Gly-Asp-Mamb) blocks downstream signaling.
Quantitative Data Summary
While specific in vivo efficacy data for Cyclo(Ala-Arg-Gly-Asp-Mamb) is not extensively published, data from closely related cyclic RGD peptides, such as Cilengitide and Cyclo(-RGDfK), provide valuable insights into the expected potency and activity.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key Findings |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | αvβ3 Integrin | Data not available | Data not available | Selective RGD peptide antagonist.[1][4] |
| Cilengitide | αvβ3 & αvβ5 Integrins | ~0.2 µM (B16 cell colony formation)[5] | Murine Melanoma (B16) | Monotherapy showed moderate antitumor activity.[6] |
| 1 µg/mL inhibits ~50% of meningioma cell invasion[7] | Intracranial Meningioma (IOMM-Lee) | Monotherapy (75 mg/kg/day) did not significantly reduce tumor volume but suppressed brain invasion. Combined with radiation (2 x 5 Gy), it led to a 67% reduction in tumor volume.[7] | ||
| Cyclo(-RGDfK) | αvβ3 Integrin | 0.94 nM[8] | Athymic mice with C6 gliomas | Modification with this peptide leads to less tumor progression.[9] |
| Human Melanoma (M21) | Specific tumor uptake observed in αvβ3-positive tumors. |
Experimental Protocols for In Vivo Animal Studies
The following is a generalized protocol for evaluating the anti-tumor efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a subcutaneous xenograft mouse model. This protocol can be adapted for various tumor cell lines known to express αvβ3 integrin.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo anti-tumor efficacy studies.
Materials and Reagents
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (lyophilized powder)
-
Vehicle solution (e.g., sterile Phosphate Buffered Saline (PBS) or 0.9% saline)
-
αvβ3-positive tumor cell line (e.g., U87MG glioblastoma, M21 melanoma)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
Matrigel (optional, to aid tumor establishment)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Preparation of Dosing Solution
-
Reconstitution: Aseptically reconstitute the lyophilized Cyclo(Ala-Arg-Gly-Asp-Mamb) powder. While solubility should be empirically determined, similar cyclic RGD peptides are soluble in water or DMSO. For in vivo use, it is preferable to dissolve in a biocompatible solvent like sterile saline or PBS. If DMSO is required for initial solubilization, the final concentration of DMSO in the administered dose should be minimized (typically <5%).
-
Dilution: Dilute the stock solution to the final desired concentration with the vehicle. A typical dosing volume for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice is 100-200 µL.
-
Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. The diluted dosing solution should ideally be prepared fresh for each administration.
Animal Model and Tumor Implantation
-
Cell Preparation: Culture the selected αvβ3-positive tumor cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just prior to injection.
Study Design and Treatment
-
Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administration: Administer Cyclo(Ala-Arg-Gly-Asp-Mamb) at the desired dose (e.g., starting with a dose range of 10-50 mg/kg, based on data from similar compounds) via i.p. or i.v. injection.[6] The control group should receive an equivalent volume of the vehicle. Treatment is typically administered daily or every other day for a period of 2-4 weeks.
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess treatment efficacy and toxicity.
Endpoint and Data Analysis
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on humane endpoints such as significant weight loss or ulceration of the tumor.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, fix them in formalin for immunohistochemical analysis (e.g., staining for markers of proliferation like Ki-67, apoptosis like cleaved caspase-3, and microvessel density like CD31) or snap-freeze them for molecular analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI). Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb) represents a promising therapeutic agent for cancers that overexpress αvβ3 integrin. Its mechanism of action, centered on the disruption of crucial cell adhesion and signaling pathways, offers a targeted approach to inhibit tumor growth and angiogenesis. The provided protocols and data on related compounds serve as a valuable resource for designing and executing preclinical in vivo studies to further elucidate the therapeutic potential of this and similar cyclic RGD peptides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of Nanotargeted 111In-Cyclic RGDfK-Liposome in a Human Melanoma Xenotransplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. deanfrancispress.com [deanfrancispress.com]
- 9. Collection - Synthesis and Biological Evaluation (in Vitro and in Vivo) of Cyclic ArginineâGlycineâAspartate (RGD) PeptidomimeticâPaclitaxel Conjugates Targeting Integrin αVβ3 - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Fluorescent Labeling of Cyclo(Ala-Arg-Gly-Asp-Mamb) for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent and selective ligands for integrin receptors, particularly αvβ3, which is overexpressed on various tumor cells and activated endothelial cells during angiogenesis. This makes fluorescently labeled cRGD peptides powerful tools for in vitro and in vivo imaging of tumors and other pathological conditions involving neoangiogenesis. This document provides detailed protocols for the fluorescent labeling of a specific cRGD peptide, Cyclo(Ala-Arg-Gly-Asp-Mamb) (where Mamb is 3-Aminomethylbenzoyl), and its application in cellular and preclinical imaging studies. The aminomethylbenzoyl linker provides a convenient primary amine for conjugation with a wide range of amine-reactive fluorescent dyes.
Data Presentation
The choice of a fluorescent label is critical as it can influence the physicochemical properties, binding affinity, and in vivo pharmacokinetics of the cRGD peptide conjugate. Below is a summary of key performance metrics for cRGD peptides labeled with different fluorescent dyes to aid in the selection of an appropriate probe for specific imaging applications.
Table 1: In Vitro Binding Affinity of Fluorescently Labeled cRGD Peptides
| Labeled cRGD Peptide | Fluorescent Dye | IC50 (nM)¹ | Cell Line | Reference |
| c(RGDyK)-Cy5.5 | Cy5.5 | 42.9 ± 1.2 | U87MG | [1] |
| E[c(RGDyK)]₂-Cy5.5 (Dimer) | Cy5.5 | 27.5 ± 1.2 | U87MG | [1] |
| E{E[c(RGDyK)]₂}₂-Cy5.5 (Tetramer) | Cy5.5 | 12.1 ± 1.3 | U87MG | [1] |
| c(RGDyK)-Cy7 | Cy7 | 70.1 ± 5.3 | U87MG | [2] |
| E[c(RGDyK)]₂-Cy7 (Dimer) | Cy7 | 28.2 ± 2.8 | U87MG | [2] |
| E{E[c(RGDyK)]₂}₂-Cy7 (Tetramer) | Cy7 | 23.1 ± 2.1 | U87MG | [2] |
| FPTA-RGD2 | - (¹⁸F-labeled) | 144 ± 6.5 | U87MG | [3] |
¹IC50 values represent the concentration of the labeled peptide required to inhibit 50% of the binding of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) to integrin αvβ3. Lower values indicate higher binding affinity.
Table 2: In Vivo Tumor Targeting Efficacy of Fluorescently Labeled cRGD Peptides
| Labeled cRGD Peptide | Fluorescent Dye | Tumor Model | Time Post-Injection (h) | Tumor-to-Background Ratio (TBR) | Reference |
| c(RGDyK)-Cy5.5 | Cy5.5 | U87MG Xenograft | 4 | 3.18 ± 0.16 | [1] |
| E[c(RGDyK)]₂-Cy5.5 (Dimer) | Cy5.5 | U87MG Xenograft | 4 | 2.98 ± 0.05 | [1] |
| E{E[c(RGDyK)]₂}₂-Cy5.5 (Tetramer) | Cy5.5 | U87MG Xenograft | 4 | 3.63 ± 0.09 | [1] |
| cRGD-ZW800F-Zr-DFO | ZW800-1 | HT29-luc2 Orthotopic | 4 | 3.6 ± 1.1 | [4] |
| cRGD-ZW800F-Zr-DFO | ZW800-1 | HT29-luc2 Orthotopic | 24 | 3.8 ± 0.9 | [4] |
| iRGD-ZW800-1 | ZW800-1 | A549 Subcutaneous | 96 | 4.3 ± 1.04 | [5] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cyclo(Ala-Arg-Gly-Asp-Mamb) with an NHS-Ester Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the primary amine of the Mamb linker in the cRGD peptide.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) peptide
-
Amine-reactive NHS-ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Dissolution: Dissolve Cyclo(Ala-Arg-Gly-Asp-Mamb) in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Protect the dye solution from light.
-
Reaction Setup: In a microcentrifuge tube protected from light, combine the dissolved peptide with a 1.2 to 5-fold molar excess of the dissolved fluorescent dye.[6] Add triethylamine to the reaction mixture to a final concentration of 100 mM to ensure the primary amine is deprotonated.
-
Labeling Reaction: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C with gentle stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Reaction Quenching: Stop the reaction by adding a small volume of glacial acetic acid to lower the pH.[1]
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC.[6][7]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Gradient: A linear gradient from 5% to 85% Mobile Phase B over 30 minutes is a good starting point, but may require optimization depending on the dye's hydrophobicity.
-
Detection: Monitor the elution at the absorbance maximum of the peptide (around 220 nm) and the absorbance maximum of the fluorescent dye.
-
-
Product Characterization: Collect the fractions containing the purified fluorescently labeled peptide. Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Storage: Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: In Vitro Integrin Binding Assay
This protocol determines the binding affinity (IC50) of the fluorescently labeled cRGD peptide by competitive displacement of a radiolabeled ligand.
Materials:
-
Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)
-
¹²⁵I-echistatin (radioligand)
-
Fluorescently labeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Unlabeled cRGD peptide (for control)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Preparation of Competitors: Prepare serial dilutions of the fluorescently labeled cRGD peptide and the unlabeled cRGD peptide in binding buffer.
-
Competitive Binding:
-
Wash the cells once with binding buffer.
-
To each well, add 50 µL of the binding buffer containing a constant concentration of ¹²⁵I-echistatin (e.g., 0.06 nM).
-
Add 50 µL of the various concentrations of the fluorescently labeled cRGD peptide or unlabeled cRGD peptide.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Washing: Aspirate the incubation solution and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells by adding 100 µL of 1 N NaOH to each well. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of bound ¹²⁵I-echistatin as a function of the logarithm of the competitor concentration. Use a nonlinear regression model to calculate the IC50 value.[3]
Protocol 3: In Vitro Cellular Uptake by Fluorescence Microscopy
This protocol visualizes the specific uptake of the fluorescently labeled cRGD peptide into integrin-expressing cells.
Materials:
-
Integrin αvβ3-positive cells (e.g., U87MG)
-
Glass-bottom culture dishes
-
Fluorescently labeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Unlabeled cRGD peptide (for blocking experiment)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixing)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed U87MG cells on glass-bottom culture dishes and allow them to grow to 50-70% confluency.[2]
-
Incubation with Labeled Peptide:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescently labeled cRGD peptide (e.g., 10 nM) in serum-free medium for 30-60 minutes at 37°C.[1]
-
-
Blocking Experiment (Control): For a parallel set of cells, pre-incubate with a high concentration of unlabeled cRGD peptide (e.g., 10 µM) for 30 minutes before adding the fluorescently labeled peptide.[1]
-
Washing: Wash the cells three times with ice-cold PBS to remove the unbound labeled peptide.
-
Cell Fixation and Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dye and DAPI.
Protocol 4: In Vivo Near-Infrared (NIR) Fluorescence Imaging
This protocol describes the use of a NIR-labeled cRGD peptide for imaging tumors in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Integrin αvβ3-positive tumor cells (e.g., U87MG)
-
NIR-labeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Unlabeled cRGD peptide (for blocking experiment)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS, Pearl)
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject 5 x 10⁶ U87MG cells into the flank of each athymic nude mouse. Allow the tumors to grow to a diameter of 0.4-0.6 cm.[1]
-
Probe Administration: Intravenously inject the NIR-labeled cRGD peptide (e.g., 500 pmol in 100 µL of sterile PBS) into the tail vein of the tumor-bearing mice.[2]
-
Blocking Experiment (Control): For a control group, co-inject a blocking dose of unlabeled cRGD peptide (e.g., 10 mg/kg) with the NIR-labeled peptide.[1]
-
In Vivo Imaging: At various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the NIR dye.[2]
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[8]
-
-
Ex Vivo Biodistribution (Optional): At the final time point, euthanize the mice and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo findings and quantify the biodistribution of the probe.[1]
Visualizations
Integrin αvβ3 Signaling Pathway
The binding of cRGD peptides to integrin αvβ3 on the cell surface triggers a cascade of intracellular signaling events that play crucial roles in cell adhesion, migration, proliferation, and survival. A key mediator of this signaling is the Focal Adhesion Kinase (FAK).
Caption: Integrin αvβ3 signaling cascade initiated by cRGD binding.
Experimental Workflow for Fluorescent Labeling and Imaging
The overall process, from peptide labeling to in vivo imaging, follows a logical sequence of steps to ensure the quality and efficacy of the imaging probe.
Caption: Workflow for cRGD fluorescent probe development and validation.
References
- 1. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chdr.nl [chdr.nl]
- 5. Enhanced tumor targeting and penetration of fluorophores via iRGD peptide conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. A dual-labeled cRGD-based PET/optical tracer for pre-operative staging and intraoperative treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo(Ala-Arg-Gly-Asp-Mamb) in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence. This synthetic peptide is a potent and selective antagonist of integrin αvβ3.[1] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including tumor invasion, angiogenesis, and metastasis.[2][3] The αvβ3 integrin subtype is overexpressed on various tumor cells and activated endothelial cells, making it a key target for cancer therapeutics and diagnostics.[2][3]
These application notes provide detailed protocols for utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb) in flow cytometry to analyze integrin αvβ3 expression and to determine the peptide's binding affinity.
Application 1: Qualitative and Quantitative Analysis of Integrin αvβ3 Expression
Flow cytometry can be employed to detect the presence and relative abundance of integrin αvβ3 on the cell surface using a fluorescently labeled version of Cyclo(Ala-Arg-Gly-Asp-Mamb) or in a competitive binding format with a labeled antibody.
Experimental Protocol: Direct Staining with Fluorescently Labeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
This protocol outlines the direct staining of cells with a fluorescently conjugated version of the peptide. Note: This requires obtaining or synthesizing a fluorescently labeled Cyclo(Ala-Arg-Gly-Asp-Mamb), e.g., with FITC or PE.
Materials:
-
Cells of interest (e.g., U87MG human glioblastoma cells, known to express αvβ3)
-
Fluorescently labeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Unlabeled Cyclo(Ala-Arg-Gly-Asp-Mamb) (for competition control)
-
A scrambled control peptide (e.g., Cyclo(Ala-Asp-Gly-Arg-Mamb))
-
Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled Cyclo(Ala-Arg-Gly-Asp-Mamb) to the desired final concentration. Optimization is required, but a starting concentration range of 10-100 nM is recommended.
-
For the competition control: Pre-incubate cells with a 100-fold molar excess of unlabeled Cyclo(Ala-Arg-Gly-Asp-Mamb) for 15 minutes at 4°C before adding the fluorescently labeled peptide.
-
For the negative control: Incubate cells with the fluorescently labeled scrambled control peptide at the same concentration as the test peptide.
-
Incubate the tubes for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer, pelleting the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Add a viability dye such as Propidium Iodide just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events in the live-cell gate.
-
Application 2: Determination of Binding Affinity (IC50) by Competitive Flow Cytometry
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Cyclo(Ala-Arg-Gly-Asp-Mamb) by measuring its ability to compete with a known fluorescently labeled ligand for binding to integrin αvβ3.[4][5]
Experimental Protocol: Competitive Binding Assay
Materials:
-
Cells expressing integrin αvβ3 (e.g., K562/αvβ3+ transfectants)[4]
-
Unlabeled Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
A known fluorescently labeled ligand for αvβ3 (e.g., a biotinylated cyclic RGD peptide followed by streptavidin-PE, or a directly-labeled anti-integrin αvβ3 antibody)[4]
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in the previous protocol, resuspending them at 1 x 10^6 cells/mL.
-
-
Competition Setup:
-
Prepare a series of dilutions of unlabeled Cyclo(Ala-Arg-Gly-Asp-Mamb) in staining buffer.
-
In separate flow cytometry tubes, add a constant, pre-determined concentration of the fluorescently labeled ligand.
-
Add increasing concentrations of the unlabeled Cyclo(Ala-Arg-Gly-Asp-Mamb) to the tubes. Include a tube with only the labeled ligand (no competitor) for maximum binding and a tube with unstained cells for background.
-
-
Incubation and Staining:
-
Add 100 µL of the cell suspension to each tube.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
If using a biotinylated peptide, wash the cells once and then incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) for 30 minutes at 4°C in the dark.[4]
-
-
Washing and Data Acquisition:
-
Wash the cells twice with ice-cold staining buffer.
-
Resuspend in 500 µL of staining buffer and analyze by flow cytometry.
-
-
Data Analysis:
-
Determine the Mean Fluorescence Intensity (MFI) for each concentration of the competitor.
-
Plot the MFI against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Quantitative Data
The binding affinity of cyclic RGD peptides to integrin αvβ3 can vary depending on the specific peptide sequence and the assay conditions. The following table provides a summary of reported IC50 values for various cyclic RGD peptides to provide a comparative context for experimentally determined values for Cyclo(Ala-Arg-Gly-Asp-Mamb).
| Peptide/Compound | Target Integrin | Assay Method | Reported IC50 (nM) |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) | αvβ3 | User-determined | To be determined by experiment |
| Bicyclic RGD peptide (C T3 HPQc T3 RGDc T3) | αvβ3 | ELISA | 30 - 225 |
| Knottin-RGD peptide | αvβ3 | ELISA | 38 |
| cyclo-[KRGDf] | αvβ3 | ELISA | 35 |
| DOTA-E-[c(RGDfK)]2 | αvβ3 | Competitive Binding | 69.9 |
| DOTA-E{E[c(RGDfK)]2}2 | αvβ3 | Competitive Binding | 19.6 |
Note: IC50 values are highly dependent on the cell line, ligand, and specific experimental conditions. The values presented here are for comparative purposes only.
Visualizations
Integrin αvβ3 Signaling Pathway
Caption: Integrin αvβ3 signaling cascade upon ligand binding.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination by competitive flow cytometry.
References
- 1. Osteopontin plays important roles in pulmonary arterial hypertension induced by systemic-to-pulmonary shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allpeptide.com [allpeptide.com]
- 3. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) on Biomaterial Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic cyclic peptide Cyclo(Ala-Arg-Gly-Asp-Mamb) is a selective antagonist of the αvβ3 integrin receptor.[1][2] Integrins are a family of transmembrane receptors that play a crucial role in cell-matrix and cell-cell interactions, influencing cell adhesion, proliferation, differentiation, and migration.[3] The αvβ3 integrin is of particular interest as it is highly expressed on activated endothelial cells and some tumor cells, making it a key target in angiogenesis and oncology research.[3] The immobilization of RGD (Arginine-Glycine-Aspartate)-containing peptides, such as Cyclo(Ala-Arg-Gly-Asp-Mamb), onto biomaterial surfaces is a powerful technique to modulate cellular responses for applications in tissue engineering, medical implants, and drug delivery.
This document provides detailed application notes and protocols for the immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) onto various biomaterial surfaces. It also includes methods for the characterization of the modified surfaces and an overview of the expected cellular responses and underlying signaling pathways.
Data Presentation: Quantitative Analysis of Peptide Immobilization
The successful immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) can be quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from such analyses. Note: These values are representative and will vary depending on the substrate, immobilization chemistry, and reaction conditions.
| Surface Modification Step | Water Contact Angle (°) | Surface Amine Group Density (groups/nm²) | Immobilized Peptide Density (pmol/cm²) |
| Unmodified Titanium (Ti) | 90.8 ± 3.1 | - | - |
| Silanized Ti (APTES) | 18.1 ± 4.5 | ~7 | - |
| Peptide Immobilized Ti | 30-50 | - | 10 - 25 |
| Unmodified Polymer (PLGA) | 75.2 ± 2.5 | - | - |
| Amine-Functionalized PLGA | 45.8 ± 3.1 | Variable | - |
| Peptide Immobilized PLGA | 55-65 | - | 5 - 15 |
Experimental Protocols
Protocol 1: Immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) on Titanium Surfaces via Silanization and Carbodiimide Chemistry
This protocol describes the covalent immobilization of the peptide onto a titanium surface, a common material for orthopedic and dental implants.
Materials:
-
Titanium substrates
-
Acetone, Ethanol, Deionized water
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous Toluene
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
Procedure:
-
Substrate Cleaning:
-
Sonciate titanium substrates in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization (Amine Functionalization):
-
Prepare a 5% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried titanium substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with toluene, followed by ethanol and deionized water to remove excess silane.
-
Cure the silanized substrates in an oven at 110°C for 1 hour.
-
-
Peptide Immobilization:
-
Prepare a solution of EDC (40 mM) and NHS (10 mM) in MES buffer (0.1 M, pH 5.5).
-
Dissolve Cyclo(Ala-Arg-Gly-Asp-Mamb) in the EDC/NHS solution to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.
-
Immerse the amine-functionalized titanium substrates in the peptide solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
After immobilization, rinse the substrates extensively with PBS and deionized water to remove non-covalently bound peptides.
-
Dry the substrates under a stream of nitrogen gas and store in a desiccator until use.
-
Protocol 2: Characterization of Peptide-Immobilized Surfaces
1. Water Contact Angle Measurement:
-
Purpose: To assess changes in surface hydrophilicity/hydrophobicity after each modification step.
-
Procedure:
-
Place a 5 µL droplet of deionized water on the surface of the substrate.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the immobilized peptide.
-
Procedure:
-
Place the modified substrate in the vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of key elements (e.g., N1s for amine groups and peptide, C1s, O1s, and Si2p for silane layer) to determine their chemical states.
-
3. Quartz Crystal Microbalance (QCM):
-
Purpose: To quantify the mass of the immobilized peptide in real-time.
-
Procedure:
-
Use a QCM sensor coated with the biomaterial of interest.
-
Follow the immobilization protocol, flowing the reagents over the sensor surface.
-
Monitor the change in resonance frequency, which can be correlated to the mass of the adsorbed/immobilized molecules.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for peptide immobilization and analysis.
Integrin-Mediated Signaling Pathway
Caption: Simplified αvβ3 integrin signaling cascade.
Expected Cellular Response
The immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) on a biomaterial surface is expected to promote specific cell adhesion of αvβ3-expressing cells. This interaction can lead to:
-
Enhanced Cell Adhesion and Spreading: Cells will preferentially attach and spread on the peptide-modified surface compared to an unmodified control.
-
Focal Adhesion Formation: The clustering of integrin receptors at the cell-material interface will trigger the formation of focal adhesions, which are crucial for cell signaling and cytoskeletal organization.
-
Modulation of Cell Behavior: Depending on the cell type and the density of the immobilized peptide, downstream signaling can influence cell proliferation, differentiation, and migration. For instance, on some materials, cyclic RGD peptides have been shown to enhance osteoblast adhesion and proliferation.
It is important to note that as an antagonist, the signaling outcomes may differ from those induced by natural extracellular matrix proteins. The immobilized peptide may promote initial adhesion but could potentially inhibit certain downstream signaling events, a factor that should be considered in the experimental design.
Disclaimer
The protocols and information provided are intended as a general guide. The optimal conditions for the immobilization of Cyclo(Ala-Arg-Gly-Asp-Mamb) may vary depending on the specific biomaterial, the desired peptide density, and the intended application. Researchers are encouraged to optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols for Cyclo(Ala-Arg-Gly-Asp-Mamb) in Cell-Matrix Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, a potent and selective antagonist for studying αvβ3 integrin-mediated cell-matrix interactions. This cyclic peptidomimetic is a valuable tool for investigating cellular processes such as adhesion, migration, and signaling.
Introduction
The Arg-Gly-Asp (RGD) sequence is a fundamental cell adhesion motif found in numerous extracellular matrix (ECM) proteins. This motif is recognized by integrins, a family of transmembrane heterodimeric receptors that mediate the crucial communication between a cell and its surrounding matrix. This interaction governs a wide array of cellular functions, including adhesion, proliferation, differentiation, and migration.
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic RGD peptidomimetic specifically designed to act as an antagonist for the αvβ3 integrin.[1][2] Its cyclic structure provides conformational rigidity, which enhances its binding affinity and selectivity for the αvβ3 integrin subtype. This specificity makes it an excellent probe for elucidating the precise role of αvβ3 in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.[3]
Product Information
| Property | Value |
| Product Name | Cyclo(Ala-Arg-Gly-Asp-Mamb) |
| Synonyms | XJ735 |
| CAS Number | 153381-95-4[1] |
| Molecular Formula | C₂₃H₃₂N₈O₇[1] |
| Molecular Weight | 532.55 g/mol [1] |
| Purity | ≥96% (HPLC)[1] |
| Form | Powder[4] |
| Storage | Store at -20°C[1] |
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) on integrin-mediated cellular processes.
Table 1: IC₅₀ Values for αvβ3 Integrin-Mediated Processes
| Cell Type | Process Inhibited | IC₅₀ Range (µM) |
| Human and Porcine Endothelial Cells | Cell Adhesion | 0.6 - 4.4 |
| Vascular Smooth Muscle Cells | Cell Migration | 0.6 - 4.4 |
Table 2: Specificity of Cyclo(Ala-Arg-Gly-Asp-Mamb) for Different Integrin Subtypes
| Integrin Subtype | IC₅₀ (µM) |
| αvβ3 | 0.6 - 4.4 |
| αIIbβ3 | > 100 |
| α4β1 | > 100 |
| αvβ5 | > 100 |
| α5β1 | > 100 |
Experimental Protocols
Here are detailed protocols for key experiments to study cell-matrix interactions using Cyclo(Ala-Arg-Gly-Asp-Mamb).
Cell Adhesion Assay
This assay quantifies the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell attachment to an ECM protein-coated surface.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
-
Cell line expressing αvβ3 integrin (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
ECM protein (e.g., Vitronectin or Fibronectin)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein AM or other suitable cell viability dye
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Inhibitor Preparation: Prepare a serial dilution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in serum-free medium. A starting concentration of 100 µM is recommended, with 2-fold dilutions.
-
Inhibition Step: Pre-incubate the cell suspension with the different concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell/inhibitor suspension to each well of the coated plate. Include a positive control (cells without inhibitor) and a negative control (wells with no cells).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Add a cell viability dye (e.g., Calcein AM) to each well and incubate according to the manufacturer's instructions. Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of adhesion against the log of the inhibitor concentration.
Competitive Binding Assay
This assay measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to compete with a labeled ligand for binding to αvβ3 integrin.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
-
Purified αvβ3 integrin
-
Labeled ligand (e.g., biotinylated Vitronectin or a fluorescently labeled cyclic RGD peptide)
-
High-binding 96-well plates
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)
-
Detection reagent (e.g., Streptavidin-HRP for biotinylated ligands)
-
Substrate for the detection reagent (e.g., TMB)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a high-binding 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in assay buffer) for 1 hour at room temperature.
-
Competitor Preparation: Prepare a serial dilution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in assay buffer.
-
Competition: Add the diluted Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells, followed by a constant concentration of the labeled ligand.
-
Incubation: Incubate the plate for 2-3 hours at room temperature with gentle shaking.
-
Washing: Wash the wells thoroughly to remove unbound ligands.
-
Detection: Add the appropriate detection reagent and incubate as required.
-
Signal Measurement: Add the substrate and measure the signal (e.g., absorbance) using a plate reader.
-
Data Analysis: Plot the signal against the log of the competitor concentration to determine the IC₅₀ value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on cell migration towards a chemoattractant.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., FBS or a specific growth factor)
-
Cell line expressing αvβ3 integrin
-
Serum-free medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Incubate the cell suspension with various concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes.
-
Seeding: Add the cell/inhibitor suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of migrated cells in several fields of view.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control to determine the inhibitory effect of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: αvβ3 Integrin Signaling Pathway and Inhibition by Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Experimental Workflow for the Cell Adhesion Assay.
Caption: Experimental Workflow for the Transwell Cell Migration Assay.
References
- 1. Integrin-binding peptides containing RGD produce coronary arteriolar dilation via cyclooxygenase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective alpha v beta 3 integrin blockade potently limits neointimal hyperplasia and lumen stenosis following deep coronary arterial stent injury: evidence for the functional importance of integrin alpha v beta 3 and osteopontin expression during neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Properties of XJ735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] The development of novel anti-angiogenic agents is a key focus in cancer therapy to limit the blood supply to tumors and inhibit their progression.[1][2] Integrins, particularly αvβ3, are cell adhesion receptors that play a crucial role in angiogenesis by mediating endothelial cell migration, proliferation, and survival. This makes them a promising target for anti-cancer drug development.
XJ735 is a peptidomimetic antagonist of the αvβ3-integrin receptor.[3] By blocking this receptor, XJ735 has the potential to inhibit angiogenesis and suppress tumor growth. These application notes provide detailed protocols for the preclinical evaluation of XJ735 as an angiogenesis inhibitor, covering key in vitro and in vivo assays.
Mechanism of Action
XJ735 exerts its anti-angiogenic effects by competitively binding to the αvβ3-integrin receptor on endothelial cells. This blockade disrupts the interaction of the integrin with extracellular matrix (ECM) proteins, such as vitronectin, which is essential for endothelial cell adhesion, migration, and survival. The inhibition of αvβ3-integrin signaling subsequently downregulates downstream pathways, including the ERK1/2 and Akt signaling cascades, which are critical for cell proliferation and migration.[3] The proposed mechanism suggests that XJ735 can effectively inhibit the key cellular processes required for the formation of new blood vessels.
Signaling Pathway of XJ735 in Angiogenesis Inhibition
Caption: Proposed signaling pathway of XJ735 in angiogenesis inhibition.
Experimental Workflow for Evaluating XJ735
Caption: Experimental workflow for evaluating XJ735's anti-angiogenic effects.
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This assay determines the effect of XJ735 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
XJ735 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight at 37°C, 5% CO2.
-
The next day, replace the medium with fresh EGM-2 containing various concentrations of XJ735 (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
In Vitro Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of XJ735 on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM-2 containing different concentrations of XJ735 or a vehicle control.
-
Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
In Vitro Tube Formation Assay
This assay evaluates the ability of XJ735 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel (growth factor reduced)
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated wells in EGM-2 containing various concentrations of XJ735 or a vehicle control.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures under a microscope and capture images.
-
Quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vivo Xenograft Tumor Model
This model assesses the in vivo efficacy of XJ735 in inhibiting tumor growth and angiogenesis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549, U87MG)
-
XJ735 formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer XJ735 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemistry (IHC) staining for an endothelial cell marker (e.g., CD31) to determine microvessel density (MVD).
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of XJ735 on HUVECs
| Compound | IC50 (nM) |
| XJ735 | 50.2 ± 5.8 |
| Control Compound | > 10,000 |
Table 2: Quantification of In Vitro Endothelial Cell Migration (Wound Closure %)
| Treatment | Concentration (nM) | Wound Closure (%) |
| Vehicle Control | - | 95.2 ± 4.1 |
| XJ735 | 10 | 60.5 ± 6.3 |
| XJ735 | 100 | 25.1 ± 3.9 |
Table 3: Quantification of In Vitro Tube Formation Assay
| Treatment | Concentration (nM) | Total Tube Length (μm) | Number of Junctions |
| Vehicle Control | - | 12,500 ± 1,100 | 85 ± 9 |
| XJ735 | 10 | 7,800 ± 950 | 42 ± 6 |
| XJ735 | 100 | 3,100 ± 540 | 15 ± 4 |
Table 4: In Vivo Anti-tumor Efficacy and Microvessel Density (MVD) in a Xenograft Model
| Treatment Group | Tumor Volume Inhibition (%) | MVD (vessels/field) |
| Vehicle Control | - | 25.4 ± 3.1 |
| XJ735 (10 mg/kg) | 58.7 | 10.2 ± 2.5 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of XJ735 as a novel anti-angiogenic agent. By systematically assessing its effects on endothelial cell proliferation, migration, and tube formation in vitro, and by validating its efficacy in an in vivo tumor model, researchers can gain a thorough understanding of its therapeutic potential. The data generated from these experiments will be crucial for the further development of XJ735 as a potential cancer therapy.
References
- 1. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteopontin plays important roles in pulmonary arterial hypertension induced by systemic-to-pulmonary shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Cyclo(Ala-Arg-Gly-Asp-Mamb)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Cyclo(Ala-Arg-Gly-Asp-Mamb) that influence its solubility?
A1: Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide with a mixed composition of amino acid residues that dictate its solubility profile. The key components are:
-
Hydrophilic (Charged) Residues: Arginine (Arg) is a basic amino acid, and Aspartic acid (Asp) is an acidic amino acid. These residues are generally charged at physiological pH, contributing to aqueous solubility.[1]
-
Hydrophobic Residues: Alanine (Ala) is a nonpolar amino acid. The "Mamb" component, 3-aminomethylbenzoyl, is an aromatic moiety which is also hydrophobic in nature.
-
Cyclic Structure: The cyclic nature of the peptide introduces conformational rigidity. This can sometimes enhance solubility by preventing the aggregation that can occur with linear peptides.[2]
The presence of both charged and hydrophobic groups means its solubility is highly dependent on the pH and the choice of solvent.
Q2: What is the first step I should take to dissolve Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A2: Before attempting to dissolve the entire sample, it is crucial to first test the solubility on a small aliquot.[3][4] This prevents the potential loss of valuable peptide in an inappropriate solvent. The initial solvent to try should be sterile, deionized water, as the peptide contains charged residues that may facilitate dissolution in aqueous media.
Q3: My peptide did not dissolve in water. What should I try next?
A3: If Cyclo(Ala-Arg-Gly-Asp-Mamb) does not readily dissolve in water, the next step is to adjust the pH of the aqueous solution. Since the peptide has both an acidic (Asp) and a basic (Arg) residue, its net charge is close to neutral at physiological pH, which is likely its isoelectric point (pI). At the pI, solubility is at its minimum.[2]
-
Acidic Conditions: Try adding a small amount of a dilute acid, such as 10% acetic acid, dropwise.[3] This will protonate the aspartic acid residue, resulting in a net positive charge and increasing solubility.
-
Basic Conditions: Alternatively, you can add a small amount of a dilute base, such as 0.1 M ammonium bicarbonate, to deprotonate the arginine residue, leading to a net negative charge and improved solubility.
Q4: Can I use organic solvents to dissolve this peptide?
A4: Yes, for peptides with hydrophobic characteristics, organic co-solvents are often effective.[1] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.[5] It is recommended to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration.[6] Other organic solvents like dimethylformamide (DMF) or acetonitrile can also be used.[5]
Q5: How can I improve the dissolution process if the peptide is still not dissolving?
A5: If you are still facing solubility issues, the following techniques can be employed:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and enhance dissolution.[4]
-
Gentle Warming: Gently warming the solution (to less than 40°C) can also increase solubility.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide won't dissolve in water. | The pH of the solution is likely near the peptide's isoelectric point (pI), minimizing its net charge and solubility. | Adjust the pH of the solution. Add a small amount of dilute acetic acid (for a net positive charge) or dilute ammonium bicarbonate (for a net negative charge) and vortex. |
| A precipitate forms when adding aqueous buffer to the peptide dissolved in an organic solvent. | The peptide is precipitating out of the mixed solvent system. This can happen if the final concentration of the organic solvent is too low to maintain solubility. | Try a higher final concentration of the organic co-solvent. Alternatively, add the aqueous buffer more slowly while vortexing to prevent localized high concentrations of the peptide. |
| The solution appears cloudy or forms a gel. | The peptide may be aggregating. This is more common with hydrophobic peptides or at high concentrations. | Use sonication to break up the aggregates. If that fails, consider dissolving the peptide in a stronger organic solvent like DMSO or DMF before dilution. Using denaturing agents like 6M Guanidine-HCl is a last resort as it may affect your experiment. |
Data Presentation
Table 1: Recommended Solvents for Cyclo(Ala-Arg-Gly-Asp-Mamb)
| Solvent | Expected Solubility | Notes |
| Water | Low to Moderate | Highly pH-dependent. Solubility is lowest at the isoelectric point. |
| Aqueous Acid (e.g., 10% Acetic Acid) | High | Protonates the aspartic acid residue, leading to a net positive charge and increased solubility. |
| Aqueous Base (e.g., 0.1M NH4HCO3) | High | Deprotonates the arginine residue, leading to a net negative charge and increased solubility. |
| DMSO | High | Recommended for creating a high-concentration stock solution.[7] |
| DMF | High | An alternative to DMSO, particularly if the peptide is susceptible to oxidation. |
Experimental Protocols
Protocol 1: Aqueous Solubilization by pH Adjustment
-
Weigh out a small, known amount of lyophilized Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Add a small volume of sterile, deionized water to the peptide.
-
Vortex the solution for 30 seconds.
-
If the peptide is not fully dissolved, add 1-2 µL of 10% acetic acid and vortex again.
-
Continue adding the dilute acid dropwise, with vortexing, until the peptide is fully dissolved.
-
Alternatively, if using a basic solution, follow the same procedure with 0.1 M ammonium bicarbonate.
-
Once dissolved, the pH can be carefully adjusted to the desired value for your experiment, being mindful of potential precipitation.
Protocol 2: Solubilization using an Organic Co-solvent
-
Weigh out the desired amount of lyophilized peptide.
-
Add a minimal volume of DMSO (or DMF) to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).[7]
-
Vortex thoroughly until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the DMSO stock solution dropwise while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: A workflow for troubleshooting the solubility of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Logical relationship for solvent selection based on peptide properties.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. biobasic.com [biobasic.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
Long-term stability and storage of XJ735 solutions
Technical Support Center: XJ735 Solutions
This technical support center provides guidance on the long-term stability and storage of XJ735 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized XJ735?
For initial stock solutions, it is recommended to use sterile, nuclease-free dimethyl sulfoxide (DMSO) or ethanol. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that would impact cell viability (typically <0.1%).
Q2: How should I store the lyophilized XJ735 powder?
Lyophilized XJ735 is stable at -20°C or -80°C for extended periods. It is advisable to store it in a desiccator to prevent moisture absorption.
Q3: What are the recommended storage conditions for XJ735 stock solutions?
Stock solutions of XJ735 in a suitable organic solvent (e.g., DMSO) should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How many times can I freeze-thaw my XJ735 stock solution?
To maintain the integrity of the compound, it is strongly advised to minimize freeze-thaw cycles. For optimal results, prepare single-use aliquots of your stock solution. If repeated use from a single stock tube is necessary, limit it to no more than 3-5 freeze-thaw cycles.
Q5: What are the visible signs of XJ735 degradation or precipitation in my solution?
Visible signs of instability can include the appearance of cloudiness, turbidity, or particulate matter in the solution.[1] Any change in the color of the solution should also be considered an indicator of potential degradation. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.
Q6: How long can I store XJ735 in an aqueous working solution?
The stability of XJ735 in aqueous buffers is significantly lower than in organic solvents. It is recommended to prepare aqueous working solutions fresh on the day of the experiment. If short-term storage is required, keep the solution on ice and use it within a few hours. For any storage longer than a day, a stability study should be performed under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or no biological activity in my assay. | 1. Degradation of XJ735: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer. 2. Incorrect Concentration: Errors in dilution or initial weighing. | 1. Prepare Fresh Solutions: Prepare a new stock solution from lyophilized powder and fresh working dilutions. 2. Perform a Stability Check: If the problem persists, consider performing a stability analysis of your solution using a suitable analytical method like HPLC to check for degradation products. 3. Verify Concentration: Use a spectrophotometric method, if an extinction coefficient is known, or an analytical technique like HPLC with a standard curve to confirm the concentration. |
| Precipitation observed in my XJ735 solution. | 1. Low Solubility: The concentration of XJ735 may exceed its solubility limit in the chosen solvent or buffer. 2. Temperature Effects: The compound may be precipitating out of solution upon thawing or at lower temperatures. | 1. Increase Solubilization: Try gentle warming (if the compound is heat-stable) or sonication to redissolve the precipitate. 2. Adjust Solvent: For stock solutions, ensure you are using a suitable organic solvent. For aqueous solutions, you may need to adjust the pH or add a small percentage of a co-solvent (ensure compatibility with your assay). 3. Lower Concentration: Prepare a more dilute stock or working solution. |
| Variability in results between experiments. | 1. Inconsistent Aliquoting: Different aliquots may have slightly different concentrations if not prepared carefully. 2. Progressive Degradation: The stock solution may be degrading over time with each use. | 1. Standardize Aliquoting: Ensure thorough mixing of the stock solution before preparing aliquots. 2. Use Fresh Aliquots: For each experiment, use a new, previously unthawed aliquot of the stock solution. |
Recommended Storage Conditions for XJ735
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | N/A | -20°C or -80°C | ≥ 1 year | Store in a desiccated environment. |
| Stock Solution | DMSO, Ethanol | -80°C | Up to 6 months (with proper handling) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution | DMSO, Ethanol | -20°C | Up to 3 months (with proper handling) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 4°C (on ice) | < 24 hours | Prepare fresh for each experiment. |
Note: The recommended durations are based on general best practices for peptide stability. It is highly recommended to perform an in-house stability study to determine the precise stability of XJ735 under your specific laboratory conditions.
Experimental Protocols
Protocol: Assessing the Long-Term Stability of XJ735 in Solution
This protocol outlines a method to determine the stability of XJ735 in a specific solvent and storage condition over time using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the percentage of intact XJ735 remaining in a solution at various time points under specific storage conditions.
2. Materials:
-
Lyophilized XJ735
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)
-
Sterile, amber vials for storage
3. Methodology:
-
Prepare a Stock Solution: Dissolve a known amount of lyophilized XJ735 in the chosen solvent to a precise concentration (e.g., 10 mM).
-
Aliquot for Time Points: Dispense the stock solution into multiple amber vials, each containing enough volume for a single HPLC analysis. This will be your set of samples for the stability study.
-
Initial Analysis (T=0): Immediately after preparation, take one aliquot for immediate HPLC analysis. This will serve as your baseline (100% intact compound).
-
Storage: Store the remaining aliquots under the desired storage condition (e.g., -20°C, 4°C, or room temperature). Protect from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Sample Preparation for HPLC: Allow the aliquot to equilibrate to room temperature. Dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient method to separate the parent XJ735 peak from any potential degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact XJ735 based on the retention time from the T=0 sample.
-
Integrate the area of the XJ735 peak at each time point.
-
Calculate the percentage of remaining XJ735 at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time=T / Peak Area at Time=0) * 100
-
A common stability threshold is to consider the solution stable if the concentration of the active compound remains above 90% of the initial concentration.[1]
-
4. Data Presentation: Summarize the results in a table as shown below.
| Time Point | Storage Condition | Peak Area of XJ735 | % Remaining | Observations (e.g., new peaks) |
| T=0 | N/A | [Value] | 100% | Single major peak |
| T=1 week | -20°C | [Value] | [Value]% | No significant new peaks |
| T=1 month | -20°C | [Value] | [Value]% | Minor new peak at [retention time] |
| T=3 months | -20°C | [Value] | [Value]% | [Observation] |
Visualizations
Caption: Troubleshooting workflow for addressing loss of XJ735 activity.
References
Preventing non-specific binding in Cyclo(Ala-Arg-Gly-Asp-Mamb) experiments
Welcome to the technical support center for researchers utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate non-specific binding and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in experiments with Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A1: Non-specific binding of RGD peptides like Cyclo(Ala-Arg-Gly-Asp-Mamb) can stem from several factors. A major contributor is the presence of integrin-binding proteins, such as fibronectin and vitronectin, in serum-containing media, which can adhere to surfaces and compete with the peptide for integrin binding.[1] High concentrations of the peptide can also lead to low-avidity interactions with surfaces or cellular components other than the target integrin receptors.[1] Additionally, the chemical properties of the peptide, such as hydrophobicity, can promote non-specific interactions.[1][2]
Q2: How can I effectively block non-specific binding sites in my assay?
A2: Blocking unoccupied sites on the experimental surface is a critical step.[3] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum. The choice of blocking agent should be optimized for your specific cell type and assay conditions. For instance, casein, found in non-fat dry milk, is useful for experiments involving phosphoproteins. It is also beneficial to use a suitable buffer, such as Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), often supplemented with a mild detergent like Tween-20 to enhance blocking efficiency.
Q3: What is the recommended concentration range for Cyclo(Ala-Arg-Gly-Asp-Mamb) to minimize non-specific binding?
A3: The optimal concentration of your RGD peptide is a balance between achieving robust specific binding and minimizing non-specific interactions. For coating surfaces, a typical working concentration ranges from 0.1 to 10 µg/ml.[1] It is highly recommended to perform a concentration-response (titration) experiment to determine the ideal concentration for your specific application and cell type.[1]
Q4: What is the role of the "Mamb" component in Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A4: The "Mamb" in Cyclo(Ala-Arg-Gly-Asp-Mamb) stands for 3-Aminomethylbenzoyl. This component is part of the cyclic peptide structure and helps to constrain the conformation of the Arg-Gly-Asp (RGD) motif. This conformational constraint can lead to higher affinity and selectivity for specific integrin subtypes, such as αvβ3, compared to linear RGD peptides.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Cyclo(Ala-Arg-Gly-Asp-Mamb).
Issue 1: High Background Signal
High background noise can obscure specific binding signals, leading to inaccurate data interpretation.
Potential Causes & Solutions:
| Cause | Solution | Supporting Evidence/Citations |
| Incomplete Blocking | Optimize blocking conditions: increase the concentration of the blocking agent (e.g., 1-5% BSA), extend the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C), or try a different blocking agent. | [1][3][6][7] |
| Peptide Concentration Too High | Perform a titration experiment to determine the lowest effective concentration of Cyclo(Ala-Arg-Gly-Asp-Mamb) that still yields a specific signal. | [1] |
| Inadequate Washing | Increase the number of wash steps (e.g., 3-5 times) and the volume of washing buffer. Ensure gentle but thorough washing to remove unbound peptide. | [1][7][8] |
| Hydrophobic Interactions | Include a non-ionic detergent, such as 0.05% Tween-20, in your washing and blocking buffers to reduce non-specific hydrophobic interactions. | [9] |
| Serum Protein Interference | If possible, conduct experiments in serum-free media. If serum is required, pre-coat the surface with the peptide before adding serum-containing media. | [1] |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific signal can be equally problematic.
Potential Causes & Solutions:
| Cause | Solution | Supporting Evidence/Citations |
| Inactive Peptide | Ensure proper storage and handling of the Cyclo(Ala-Arg-Gly-Asp-Mamb) peptide to maintain its activity. Use a fresh stock if degradation is suspected. | [1] |
| Insufficient Peptide Concentration | Increase the concentration of the peptide used for coating or in the binding assay. | [1] |
| Absence of Divalent Cations | Integrin-RGD binding is dependent on divalent cations. Supplement all experimental buffers with Ca²⁺, Mg²⁺, or Mn²⁺. | [1][10] |
| Low Integrin Expression | Verify the expression level of the target integrin on your cells using techniques like flow cytometry or western blotting. | [1] |
Issue 3: Inconsistent Results Between Experiments
Poor reproducibility can undermine the validity of your findings.
Potential Causes & Solutions:
| Cause | Solution | Supporting Evidence/Citations |
| Variability in Coating | Ensure complete solubilization and uniform coating of the peptide. Vortex the peptide solution thoroughly after resuspension. | [1] |
| Inconsistent Cell Number/Viability | Standardize cell seeding density and ensure high cell viability for each experiment. | [1] |
| Variation in Incubation Times/Temperatures | Strictly adhere to a standardized protocol for all incubation steps. | [1] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit the binding of a soluble integrin to its immobilized natural ligand.[11]
-
Plate Coating: Coat 96-well ELISA plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Wash the plates and block with a solution containing a blocking agent like BSA to prevent non-specific binding.[11]
-
Competition: Mix a fixed concentration of purified, soluble integrin with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Incubation: Add the mixture to the coated wells and incubate to allow for competitive binding.
-
Detection: Quantify the amount of bound integrin using a primary antibody specific to the integrin, followed by an HRP-conjugated secondary antibody and a chromogenic substrate.
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
Cell-Based Integrin Binding Assay
This assay evaluates the binding of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a more physiologically relevant context using cells that express the target integrin.[11]
-
Cell Culture: Culture integrin-expressing cells to an appropriate density.
-
Competition: Incubate the cells with a labeled ligand (e.g., radiolabeled or fluorescently tagged) with known high affinity for the target integrin in the presence of increasing concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).[10]
-
Incubation: Allow for competitive binding to the cell surface integrins.
-
Washing: Remove unbound ligand and peptide by washing the cells.[11]
-
Detection: Measure the amount of bound labeled ligand.
-
Data Analysis: Determine the inhibitory concentration of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Visualizations
Experimental Workflow: Troubleshooting Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Influence of stereochemistry of the sequence Arg-Gly-Asp-Xaa on binding specificity in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for In Vivo Studies of Cyclo(Ala-Arg-Gly-Asp-Mamb)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this selective αvβ3 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Ala-Arg-Gly-Asp-Mamb) and what is its primary mechanism of action?
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptidomimetic that contains the Arg-Gly-Asp (RGD) sequence. It functions as a selective antagonist of the αvβ3 integrin. Integrins are cell surface receptors involved in cell-matrix and cell-cell interactions, and the αvβ3 subtype is known to be overexpressed in conditions such as pulmonary arterial hypertension and during angiogenesis. By blocking the αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) can inhibit processes like cell adhesion, migration, and proliferation.
Q2: My in vivo results with Cyclo(Ala-Arg-Gly-Asp-Mamb) are inconsistent. What are the potential causes?
Inconsistent in vivo results with cyclic peptides can stem from several factors:
-
Peptide Stability: Although cyclization enhances stability compared to linear peptides, degradation can still occur. It is crucial to handle the peptide correctly and assess its stability in the chosen formulation and biological matrix.
-
Solubility and Formulation: Poor solubility can lead to precipitation upon reconstitution or administration, resulting in inaccurate dosing. The formulation should be optimized for pH, ionic strength, and the potential need for solubilizing agents.
-
Administration Route and Technique: The chosen route of administration (e.g., intravenous, subcutaneous) and the precision of the technique can significantly impact the peptide's bioavailability and efficacy.
-
Animal Model Variability: Biological differences between individual animals can contribute to varied responses. Ensuring a sufficient number of animals per group and consistent experimental conditions is critical.
Q3: I am observing lower than expected efficacy in my animal model. What should I investigate?
If you are observing low efficacy, consider the following troubleshooting steps:
-
Confirm Target Engagement: Ensure that the administered dose is sufficient to engage the αvβ3 integrin in the target tissue. This can be assessed through ex vivo analysis of tissue samples if a suitable biomarker is available.
-
Assess Pharmacokinetics: The peptide may be clearing from circulation too rapidly. While specific pharmacokinetic data for Cyclo(Ala-Arg-Gly-Asp-Mamb) is limited, related cyclic RGD peptides can have short half-lives. Consider a pilot pharmacokinetic study to determine the concentration-time profile in your model.
-
Re-evaluate Dosing Regimen: The dose and frequency of administration may need optimization. A dose-response study is recommended to determine the optimal therapeutic window.
-
Check Peptide Integrity: Verify the purity and integrity of your peptide stock. Repeated freeze-thaw cycles or improper storage can lead to degradation.
Q4: What are the best practices for formulating Cyclo(Ala-Arg-Gly-Asp-Mamb) for in vivo administration?
Proper formulation is critical for successful in vivo studies. Here are some key considerations:
-
Solvent Selection: Start with sterile, pyrogen-free water or a common buffer such as phosphate-buffered saline (PBS). For peptides with solubility challenges, a small amount of a co-solvent like DMSO, followed by dilution with a buffered solution, may be necessary.
-
pH Optimization: The pH of the formulation should be adjusted to be at least 2 units away from the peptide's isoelectric point (pI) to maximize solubility.
-
Sterility: Ensure the final formulation is sterile, for example, by filtering through a 0.22 µm filter.
-
Storage: Store the formulated peptide in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data
The following tables summarize key quantitative data for Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) and related cyclic RGD peptides to aid in experimental design.
Table 1: In Vitro Binding Affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
| Integrin Subtype | IC50 (µM) | Assay Description |
| αvβ3 | 0.6 - 4.4 | Inhibition of human and porcine endothelial cell adhesion and vascular smooth muscle cell migration. |
| αIIbβ3 | > 100 | Inhibition of cell adhesion. |
| α4β1 | > 100 | Inhibition of cell adhesion. |
| αvβ5 | > 100 | Inhibition of cell adhesion. |
| α5β1 | > 100 | Inhibition of cell adhesion. |
Table 2: Example In Vivo Dosing Regimen for Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
| Animal Model | Dosing Regimen | Route of Administration | Study Outcome |
| Porcine Coronary Artery Injury Model | 1 mg/kg bolus, followed by a 7-day infusion of 4 mg/kg/day, and then 21 days of 2 mg/kg bolus every 12 hours. | Intravenous | Significant reduction in neointimal hyperplasia and lumen stenosis. |
Table 3: General Pharmacokinetic Parameters for a Representative Cyclic RGD Peptide (cRGD-modified liposome)
| Parameter | Value | Animal Model |
| Half-life (t½) | 24.10 hours | Rat |
| Area Under the Curve (AUC) | 6.4-fold higher than doxorubicin solution | Rat |
Note: The pharmacokinetic data presented is for a cRGD-modified liposome and may not be directly representative of free Cyclo(Ala-Arg-Gly-Asp-Mamb). It is provided as a general reference for the behavior of cyclic RGD peptides in vivo.
Experimental Protocols
Protocol 1: Formulation of Cyclo(Ala-Arg-Gly-Asp-Mamb) for Intravenous Injection
-
Calculate Required Amount: Based on the desired final concentration and volume, calculate the mass of lyophilized Cyclo(Ala-Arg-Gly-Asp-Mamb) needed.
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature. Reconstitute the peptide in a small volume of sterile water or a suitable buffer (e.g., 10 mM PBS, pH 7.4). Gentle vortexing or swirling may be required to fully dissolve the peptide.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is near the isoelectric point of the peptide, adjust the pH using dilute HCl or NaOH to improve solubility.
-
Final Dilution: Once the peptide is fully dissolved, dilute it to the final desired concentration with the appropriate sterile vehicle (e.g., PBS or saline).
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the sterile formulation in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Plasma Stability Assay
-
Prepare Plasma: Obtain fresh plasma from the animal species being used in the in vivo study (e.g., rat, mouse). Centrifuge to remove any cellular debris.
-
Incubation: Pre-warm the plasma to 37°C. Spike the plasma with Cyclo(Ala-Arg-Gly-Asp-Mamb) to a final concentration of approximately 10 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of a cold quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining peptide in the supernatant using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life of the peptide in plasma.
Protocol 3: Quantification of Cyclo(Ala-Arg-Gly-Asp-Mamb) in Plasma using LC-MS/MS (General Approach)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for Cyclo(Ala-Arg-Gly-Asp-Mamb) and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the peptide into blank plasma and processing as described above.
-
Quantify the concentration of the peptide in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: RGD-Integrin Signaling Pathway Antagonism.
How to assess and minimize cytotoxicity of Cyclo(Ala-Arg-Gly-Asp-Mamb)
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the cytotoxicity of the selective αvβ3 integrin antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A1: The cytotoxicity of cyclic RGD peptides like Cyclo(Ala-Arg-Gly-Asp-Mamb) is cell-type dependent. While direct cytotoxicity data for this specific peptide is limited in publicly available literature, related cyclic RGD peptides can induce apoptosis in cells that highly express the αvβ3 integrin, such as angiogenic endothelial cells and certain tumor cell lines.[1][2] It is crucial to empirically determine the cytotoxic profile in your specific cell model.
Q2: What are the common mechanisms of cytotoxicity for cyclic RGD peptides?
A2: The primary mechanism of action for cyclic RGD peptides is through binding to integrins, particularly αvβ3.[3] Inhibition of integrin signaling can disrupt cell adhesion, migration, and survival, leading to programmed cell death (apoptosis).[1][2] This can involve the recruitment and activation of caspase-8 to the cytoplasmic domain of the integrin β-subunit, initiating the apoptotic cascade.[2][4]
Q3: How can I assess the cytotoxicity of Cyclo(Ala-Arg-Gly-Asp-Mamb) in my experiments?
A3: A multi-assay approach is recommended to comprehensively assess cytotoxicity. This should include:
-
Metabolic Viability Assays: Such as MTT or WST-1 assays, to measure the metabolic activity of the cell population.[5][6][7]
-
Membrane Integrity Assays: Like the Lactate Dehydrogenase (LDH) release assay, to quantify cell membrane damage and necrosis.[5][6][7]
-
Apoptosis Assays: Such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between live, apoptotic, and necrotic cells.[5]
Q4: I am observing high cytotoxicity in my experiments. What are the potential causes and how can I troubleshoot this?
A4: High cytotoxicity could be due to several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q5: Are there ways to minimize the cytotoxicity of Cyclo(Ala-Arg-Gly-Asp-Mamb) while retaining its therapeutic effect?
A5: Yes, several strategies can be employed to mitigate off-target cytotoxicity:
-
Dose Optimization: Determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Targeted Delivery: Conjugating the peptide to nanoparticles or liposomes can enhance its delivery to the target site and reduce systemic exposure.
-
Chemical Modification: Alterations to the peptide backbone or side chains can influence its pharmacokinetic and toxicological properties. However, any modification should be carefully evaluated to ensure it does not compromise binding affinity and efficacy.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in a Cell-Based Assay
This guide will help you systematically troubleshoot unexpected levels of cell death in your experiments involving Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Target cells
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) in complete culture medium. Remove the old medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Target cells
-
96-well cell culture plates
-
Serum-free culture medium
-
LDH assay kit (commercially available)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Peptide Treatment: Treat cells with serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) in serum-free medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.
Quantitative Data
| Peptide | Integrin Subtype | IC50 (nM) |
| Cilengitide | αvβ3 | 0.5 - 5 |
| cyclo(RGDfV) | αvβ3 | 1 - 10 |
| cyclo(RGDyK) | αvβ3 | 10 - 50 |
Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.
Signaling Pathways
Binding of Cyclo(Ala-Arg-Gly-Asp-Mamb) to αvβ3 integrin can trigger intracellular signaling cascades that may lead to apoptosis, particularly in cells dependent on integrin-mediated survival signals.
Caption: Potential integrin-mediated apoptosis pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxicity of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: General workflow for cytotoxicity assessment.
References
- 1. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting integrin αvβ3 by a rationally designed protein for chronic liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Experimental Drug Stops Cancer Growth by Activating Integrin-Based Apoptosis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling and Aliquoting Lyophilized XJ735 Peptide
This guide provides researchers, scientists, and drug development professionals with best practices for the handling, reconstitution, and storage of the lyophilized XJ735 peptide. Adherence to these guidelines is crucial for maintaining the peptide's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized XJ735 peptide?
A1: Lyophilized XJ735 peptide should be stored at -20°C or, for long-term storage, at -80°C.[1] It is also crucial to protect the peptide from moisture and light.[1] Store the vial in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[1][2]
Q2: How should I handle the lyophilized peptide upon receipt?
A2: Upon receiving the lyophilized XJ735 peptide, it is best practice to briefly centrifuge the vial to ensure that all the powder is at the bottom. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold peptide.[2] Always wear gloves to avoid contamination.
Q3: What is the best solvent for reconstituting XJ735?
A3: Based on its structure, which includes charged amino acids (Arginine and Aspartic acid), XJ735 is predicted to be soluble in aqueous solutions. The recommended initial solvent is sterile, high-purity water or a common buffer such as phosphate-buffered saline (PBS) at a pH of 7.[3] If solubility issues arise, a small amount of an organic solvent like DMSO may be used to aid dissolution, followed by dilution with the aqueous buffer.[3][4]
Q4: What is the recommended procedure for reconstituting the peptide?
A4: To reconstitute, add the desired volume of the appropriate solvent to the vial. Mix gently by vortexing or pipetting up and down.[5] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[6] Ensure the peptide is fully dissolved before use; the solution should be clear.[6]
Q5: Should I aliquot the reconstituted XJ735 peptide?
A5: Yes, aliquoting the reconstituted peptide into single-use volumes is highly recommended.[1][3] This practice minimizes the number of freeze-thaw cycles the peptide is subjected to, which can lead to degradation and loss of activity.[1]
Q6: How should I store the reconstituted XJ735 peptide aliquots?
A6: Aliquots of the reconstituted XJ735 peptide should be stored at -20°C or -80°C.[1] The stability of peptides in solution is limited, so it is best to use them as quickly as possible.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The peptide may have low solubility in purely aqueous solutions at a particular pH or concentration. | First, try gentle warming (up to 40°C) or sonication to aid dissolution.[2][3] If the peptide remains insoluble, a small amount of a co-solvent like DMSO can be used. Dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration.[3][4] |
| The reconstituted solution appears cloudy or contains particulates. | The peptide may not be fully dissolved or could be aggregating. | Ensure thorough but gentle mixing. If cloudiness persists, it may indicate insolubility at the current concentration or pH. Consider adjusting the pH of the buffer, as peptide solubility is often lowest near its isoelectric point. You can also try further dilution. As a last resort, the solution can be filtered through a 0.22 µm filter to remove aggregates, but this may result in loss of peptide. |
| Loss of peptide activity in experiments. | This could be due to improper storage, repeated freeze-thaw cycles, or degradation of the peptide in solution. | Always follow the recommended storage conditions. Ensure the peptide is aliquoted after reconstitution to avoid multiple freeze-thaw cycles.[1] Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage Temperature (Lyophilized) | -20°C (short-term) to -80°C (long-term)[1] |
| Storage Temperature (Reconstituted) | -20°C to -80°C[1] |
| Recommended Solvents | Sterile Water, PBS (pH 7), or other aqueous buffers[3] |
| Co-solvents for low solubility | DMSO, DMF, Acetonitrile[3][4] |
| Reconstitution Concentration | 1-2 mg/mL is a common starting stock concentration[4] |
Detailed Experimental Protocol: Reconstitution and Aliquoting of XJ735 Peptide
Materials:
-
Lyophilized XJ735 peptide vial
-
Sterile, high-purity water or PBS (pH 7)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Equilibration: Remove the vial of lyophilized XJ735 from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents moisture from condensing on the peptide.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.
-
Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the calculated volume of sterile water or PBS to achieve the desired stock concentration.
-
Dissolution: Close the vial and mix gently by either vortexing at a low speed for a few seconds or by slowly pipetting the solution up and down. Visually inspect the solution to ensure the peptide has completely dissolved and the solution is clear.[5][6]
-
Aliquoting: Once the peptide is fully dissolved, immediately proceed to aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C.
-
Documentation: Label each aliquot clearly with the peptide name, concentration, date of reconstitution, and aliquot number.
Experimental Workflow
Caption: Workflow for handling and aliquoting lyophilized XJ735 peptide.
References
Identifying and mitigating off-target effects of Cyclo(Ala-Arg-Gly-Asp-Mamb)
Welcome to the technical support center for Cyclo(Ala-Arg-Gly-Asp-Mamb). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this selective integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A1: Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence. It functions as a selective antagonist of the αvβ3 integrin.[1][2] Its primary on-target effect is the inhibition of cell-matrix interactions and signaling processes mediated by this specific integrin.[1][2]
Q2: What are the potential off-target effects of Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A2: While designed for selectivity towards αvβ3 integrin, off-target binding to other RGD-dependent integrins is possible. The family of RGD-binding integrins includes αvβ1, αvβ5, αvβ6, αvβ8, α5β1, and αIIbβ3.[3] The conformation of the RGD peptide, particularly its cyclic structure, generally enhances binding affinity and selectivity for specific integrin subtypes.[3] However, at higher concentrations, Cyclo(Ala-Arg-Gly-Asp-Mamb) may interact with these other integrins, leading to unintended biological consequences. For example, cyclic RGD peptides have shown varying degrees of affinity for αvβ5 and αIIbβ3 integrins.[4][5][6]
Q3: How can I assess the integrin selectivity of my Cyclo(Ala-Arg-Gly-Asp-Mamb) sample?
A3: A competitive binding assay is the most direct method to determine the selectivity of your compound. This involves testing its ability to displace a known radiolabeled or fluorescently-labeled ligand from a panel of purified integrin receptors. By comparing the IC50 values (the concentration of your compound that inhibits 50% of the labeled ligand binding) for different integrins, you can establish a selectivity profile.
Q4: My cells are showing unexpected responses to Cyclo(Ala-Arg-Gly-Asp-Mamb). How can I troubleshoot this?
A4: Unexpected cellular responses may be due to off-target effects. Here's a troubleshooting workflow:
-
Confirm Target Expression: Verify that your cell line expresses αvβ3 integrin.
-
Evaluate Off-Target Integrin Expression: Profile your cells for the expression of other RGD-binding integrins (e.g., αvβ5, α5β1).
-
Perform a Dose-Response Experiment: Determine if the unexpected effects are observed only at high concentrations of the peptide.
-
Use Control Peptides: Include a negative control peptide (e.g., with an RGE sequence instead of RGD) to ensure the observed effects are RGD-dependent.
-
Conduct a Rescue Experiment: If a specific off-target integrin is suspected, use a blocking antibody for that integrin to see if the unexpected effect is diminished.
Troubleshooting Guides
Problem: High Background or Non-Specific Binding in Cell Adhesion Assays
-
Potential Cause: Incomplete blocking of the plate surface, excessively high peptide concentration, or interference from serum proteins.[7]
-
Solution:
-
Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., 3-5% BSA) or the incubation time.[7]
-
Perform a titration experiment to find the lowest effective concentration of Cyclo(Ala-Arg-Gly-Asp-Mamb).[7]
-
If possible, conduct the assay in serum-free media. If serum is required, pre-coat the surface with the peptide before adding serum-containing media.[7]
-
Problem: Low or No Specific Binding in Competitive Binding Assays
-
Potential Cause: Inactive peptide, insufficient peptide concentration, absence of necessary divalent cations in buffers, or low expression of the target integrin.[7]
-
Solution:
-
Ensure proper storage and handling of the peptide. Use a fresh stock if degradation is suspected.
-
Increase the concentration of the peptide.
-
Supplement all experimental buffers with Ca²⁺ and Mg²⁺, as integrin-ligand binding is cation-dependent.
-
Confirm the expression level of the target integrin on your cells using methods like flow cytometry or western blotting.[7]
-
Data Presentation
Table 1: Example Integrin Selectivity Profile for a Cyclic RGD Peptide
| Integrin Subtype | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| αvβ3 (On-Target) | 15 | 1 |
| αvβ5 | 250 | 16.7 |
| α5β1 | 1500 | 100 |
| αIIbβ3 | >10000 | >667 |
Note: The data presented in this table are for illustrative purposes and may not represent the exact values for Cyclo(Ala-Arg-Gly-Asp-Mamb).
Experimental Protocols
Protocol 1: Competitive Integrin Binding ELISA
This protocol allows for the determination of the IC50 of Cyclo(Ala-Arg-Gly-Asp-Mamb) for various integrins.
Materials:
-
High-binding 96-well microtiter plates
-
Purified human integrin αvβ3, αvβ5, etc.
-
Biotinylated vitronectin (or another appropriate RGD-containing ligand)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Blocking buffer (e.g., 3% BSA in TBS)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin solution overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Add a constant concentration of biotinylated vitronectin and the different concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the inhibitor concentration and determine the IC50 value.[8]
Protocol 2: Cell Adhesion Assay
This assay measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell attachment to an RGD-containing substrate.
Materials:
-
96-well tissue culture plates
-
Vitronectin
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Cell line expressing the integrin of interest (e.g., HeLa cells for αvβ5)[9]
-
Serum-free cell culture medium
-
Blocking agent (e.g., 1% BSA in PBS)
-
Crystal violet staining solution
Procedure:
-
Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Wash the wells twice with sterile PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes.
-
Seed the cells into the vitronectin-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol.
-
Stain the cells with crystal violet solution.
-
Solubilize the dye and measure the absorbance at a wavelength appropriate for crystal violet.
-
The decrease in absorbance with increasing concentrations of the peptide indicates inhibition of cell adhesion.
Visualizations
Signaling Pathways
Caption: RGD-Integrin signaling pathway and its inhibition.
Experimental Workflows
Caption: Workflow for a competitive integrin binding ELISA.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. ≥96% (HPLC), suitable for western blotting and enzyme immunoassays | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 99mTc-Hydrazinonicotinic acid-Glu-{Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2}2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Refinement of protocols for consistent results with Cyclo(Ala-Arg-Gly-Asp-Mamb)
Welcome to the technical support center for Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective antagonist of the αvβ3 integrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Ala-Arg-Gly-Asp-Mamb) and what is its primary mechanism of action?
A1: Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence. It functions as a selective antagonist of αvβ3 integrin. By binding to αvβ3 integrin, it blocks the interaction with extracellular matrix (ECM) proteins, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.
Q2: How should I dissolve and store Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A2: For optimal results, dissolve lyophilized Cyclo(Ala-Arg-Gly-Asp-Mamb) in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For aqueous buffers, ensure the peptide is fully dissolved, which may require vortexing. Store the lyophilized peptide at -20°C, protected from moisture. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are typical working concentrations for in vitro assays?
A3: The optimal working concentration of Cyclo(Ala-Arg-Gly-Asp-Mamb) is cell line and assay-dependent and should be determined empirically through a dose-response experiment. Based on data from similar cyclic RGD peptides, concentrations ranging from the low nanomolar to micromolar range are typically effective. For initial experiments, a concentration range of 1 nM to 10 µM is recommended.
Q4: Why am I observing inconsistent results between experiments?
A4: Inconsistent results with peptide-based assays can stem from several factors:
-
Peptide Stability: Ensure proper storage and handling to prevent degradation. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Viability and Density: Use healthy, exponentially growing cells and maintain consistent cell seeding densities across experiments.
-
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in outcomes. Standardize all experimental parameters.
-
Peptide Solubility: Incomplete dissolution of the peptide can lead to inaccurate concentrations. Ensure the peptide is fully dissolved in the stock solution.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Cyclo(Ala-Arg-Gly-Asp-Mamb).
Issue 1: Low or No Inhibition of Cell Adhesion
| Potential Cause | Recommended Solution |
| Inactive Peptide | Use a fresh stock of the peptide. Ensure proper storage at -20°C in a desiccated environment. |
| Insufficient Peptide Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and ECM protein. |
| Low αvβ3 Integrin Expression | Confirm the expression of αvβ3 integrin on your cell line using techniques such as flow cytometry or western blotting. |
| Incorrect Assay Buffer | Ensure your assay buffer contains divalent cations (e.g., Mg²⁺, Ca²⁺), which are often required for integrin-ligand binding. |
Issue 2: High Background or Non-Specific Effects
| Potential Cause | Recommended Solution |
| Peptide Concentration Too High | Titrate the peptide to the lowest effective concentration to minimize off-target effects. |
| Non-Specific Binding to Plasticware | Pre-coat plates with a blocking agent such as Bovine Serum Albumin (BSA) (1-3% w/v) for 1-2 hours at room temperature. |
| Contaminants in Peptide Stock | Ensure the purity of your peptide. If issues persist, consider obtaining a new batch from a reputable supplier. |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote uniform exposure to the peptide. |
Quantitative Data
The following tables summarize key quantitative data for cyclic RGD peptides. Note that the precise IC₅₀ for Cyclo(Ala-Arg-Gly-Asp-Mamb) may vary depending on the experimental conditions and should be determined for your specific system.
Table 1: Inhibitory Potency of Cyclic RGD Peptides on αvβ3 Integrin
| Compound | IC₅₀ (nM) | Assay Type |
| Cilengitide | 0.61 | αvβ3 Integrin Binding |
| Cyclo(-RGDfK) | 0.94 | αvβ3 Integrin Binding |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | To be determined empirically | e.g., Cell Adhesion, Migration |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Adhesion Assay | 1 nM - 10 µM |
| Cell Migration Assay | 10 nM - 20 µM |
| Cell Proliferation (e.g., MTT) | 1 µM - 50 µM |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol details the steps to assess the inhibitory effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on cell adhesion to an ECM-coated surface.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable viability dye
Procedure:
-
Plate Coating:
-
Dilute the ECM protein in sterile PBS to a final concentration of 10 µg/mL.
-
Add 50 µL of the ECM solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with sterile PBS.
-
-
Blocking:
-
Prepare a 1% (w/v) BSA solution in PBS.
-
Add 100 µL of the blocking solution to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash twice with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) in serum-free medium.
-
Add 50 µL of the cell suspension and 50 µL of the peptide dilution to each well.
-
Include appropriate controls: cells with no peptide (positive control for adhesion) and cells on a BSA-coated well (negative control).
-
-
Incubation and Washing:
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of medium containing a viability dye (e.g., Calcein-AM) to each well.
-
Incubate as per the dye manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
Calculate the percentage of cell adhesion relative to the positive control.
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on directional cell migration.
Materials:
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once confluent, create a scratch in the monolayer using a sterile pipette tip or by removing the culture insert.
-
Gently wash with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing the desired concentration of Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
Include a vehicle control (medium with the same concentration of DMSO as the peptide-treated wells).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for treated and control wells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Antagonism of αvβ3 integrin by Cyclo(Ala-Arg-Gly-Asp-Mamb) blocks downstream signaling.
Addressing batch-to-batch variability of commercial Cyclo(Ala-Arg-Gly-Asp-Mamb)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of Cyclo(Ala-Arg-Gly-Asp-Mamb). Our goal is to help you identify and address potential issues arising from batch-to-batch variability to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Ala-Arg-Gly-Asp-Mamb) and what are its primary applications?
A1: Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a synthetic, cyclic peptidomimetic.[1] It contains the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a key recognition motif for many integrins. Specifically, it acts as a selective antagonist of the αvβ3 integrin.[1] Its primary applications in research include studying the role of αvβ3 integrin in cell-matrix interactions, angiogenesis, and cancer biology, as well as investigating its potential in conditions like pulmonary arterial hypertension.
Q2: We are observing inconsistent results in our cell adhesion/migration assays between different batches of Cyclo(Ala-Arg-Gly-Asp-Mamb). What could be the cause?
A2: Batch-to-batch variability is a known challenge with commercially available synthetic peptides and can lead to inconsistent experimental outcomes. Several factors can contribute to this:
-
Purity Level: The percentage of the correct, full-length peptide may vary between batches. For quantitative in vitro assays, a purity of >95% is recommended.[2][3]
-
Nature of Impurities: The types of impurities can differ. These may include truncated or deletion sequences from the synthesis process, by-products from side reactions (e.g., oxidation, deamidation), or residual reagents from synthesis and purification (e.g., trifluoroacetic acid - TFA).[4] Even at low levels, some impurities can have biological activity or interfere with the assay.
-
Peptide Content and Counter-ions: The actual amount of peptide in the lyophilized powder can vary. The presence of counter-ions (like TFA) and water content can differ from batch to batch, affecting the net peptide weight.
-
Conformational Integrity: As a cyclic peptide, the precise three-dimensional conformation is critical for its binding affinity to integrins.[5] Variations in the cyclization process during synthesis can potentially lead to different conformational isomers.
Q3: How can we verify the quality of a new batch of Cyclo(Ala-Arg-Gly-Asp-Mamb)?
A3: It is highly recommended to perform in-house quality control (QC) on new batches, especially if you observe variability. Key QC analyses include:
-
High-Performance Liquid Chromatography (HPLC): To verify the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of the peptide.
-
Amino Acid Analysis (AAA): To determine the accurate peptide content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and to ensure conformational consistency.
-
Functional Assay: Compare the new batch's performance (e.g., IC50 in a competitive binding assay) against a previously validated "gold standard" batch.
Q4: What are the common impurities found in synthetic cyclic RGD peptides and how can they affect my experiments?
A4: Common impurities can be categorized as process-related or product-related. These impurities can lead to altered or non-specific biological effects, potentially causing misleading results.[4]
| Impurity Type | Origin | Potential Experimental Impact |
| Truncated/Deletion Sequences | Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS).[4] | May have lower or no biological activity, leading to an underestimation of the peptide's potency. Can compete with the full-length peptide for binding. |
| Oxidized Peptides | Oxidation of susceptible amino acid residues (e.g., Methionine, if present) during synthesis or storage. | Can alter the peptide's conformation and reduce its binding affinity. |
| Deamidated Peptides | Spontaneous deamidation of Asparagine or Glutamine residues. | Introduces a charge change, which can affect solubility, structure, and biological activity. |
| Residual Solvents/Reagents (e.g., TFA) | Remnants from the synthesis and purification process. | Can be cytotoxic or alter the pH of your experimental medium, affecting cell health and assay performance. |
| Cross-Contamination | Contamination from other peptides synthesized using the same equipment. | Can lead to unexpected and off-target biological effects. |
Q5: The Certificate of Analysis (CoA) for our peptide shows a purity of >95%. Why are we still seeing variability?
A5: While a CoA provides important information, it's essential to consider the following:
-
Purity vs. Peptide Content: HPLC purity indicates the percentage of the target peptide relative to other peptide-related impurities. It does not account for non-peptide components like water and counter-ions. The actual peptide content could be significantly lower (e.g., 70-90%). For quantitative experiments, it's crucial to normalize based on active peptide concentration.
-
Detection Method Limitations: The HPLC detection wavelength (typically 210-220 nm) primarily detects the peptide backbone. Some impurities may not be readily detected or quantified by standard methods.
-
Biological Activity is Not Always Linear with Purity: Small amounts of highly active or inhibitory impurities can have a disproportionate effect on a biological system.
Troubleshooting Guides
Issue 1: Decreased or No Activity of a New Peptide Batch
If a new batch of Cyclo(Ala-Arg-Gly-Asp-Mamb) shows significantly lower inhibitory activity in your assays (e.g., cell adhesion, migration) compared to a previous batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased peptide activity.
Issue 2: Increased Non-Specific Effects or Cellular Toxicity
If you observe unexpected cellular responses, such as toxicity or off-target effects, that were not present with previous batches.
| Possible Cause | Troubleshooting Step |
| Residual TFA or other solvents | 1. Check the Certificate of Analysis for information on salt form (TFA vs. HCl vs. acetate).2. Consider performing a salt exchange (e.g., dialysis or HPLC buffer exchange) if high TFA is suspected.3. When preparing stock solutions, ensure the final concentration of any residual solvent in the cell culture medium is non-toxic. |
| Contaminating Peptides | 1. Perform Mass Spectrometry (MS) to look for unexpected molecular weights.2. If possible, use a high-resolution MS technique to identify potential contaminants. |
| Peptide Aggregation | 1. Visually inspect the stock solution for any precipitates.2. Use dynamic light scattering (DLS) to check for aggregates.3. Try different solubilization methods (e.g., using a small amount of DMSO or acetic acid before adding aqueous buffer). |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of a Cyclo(Ala-Arg-Gly-Asp-Mamb) batch.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or a water/acetonitrile mixture).
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase A.
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Experimental Workflow Diagram
Caption: Workflow for peptide purity analysis by RP-HPLC.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms that the main component of the sample has the correct molecular weight for Cyclo(Ala-Arg-Gly-Asp-Mamb) (Expected [M+H]⁺ ≈ 533.25 m/z).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide.
-
Dilute the stock to approximately 10-20 µM in a 50:50 mixture of water/acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometer:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
-
Infusion:
-
Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺. The observed mass should be within the expected tolerance of the instrument's mass accuracy.
-
Signaling Pathway
Cyclo(Ala-Arg-Gly-Asp-Mamb) functions by blocking the binding of extracellular matrix (ECM) proteins to the αvβ3 integrin. This inhibition disrupts the downstream signaling cascades that regulate critical cellular functions.
Caption: Simplified αvβ3 integrin signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb) versus Linear RGD Peptides in Integrin-Targeted Applications
For researchers, scientists, and drug development professionals, the strategic selection of targeting ligands is paramount in the development of novel therapeutics and diagnostics. This guide provides a detailed comparison of the efficacy of the cyclic RGD peptide, Cyclo(Ala-Arg-Gly-Asp-Mamb), and its linear counterparts, supported by experimental data, to inform this critical decision-making process.
The Arginine-Glycine-Aspartic acid (RGD) motif is a well-established ligand for integrin receptors, which are pivotal in cell adhesion, signaling, and angiogenesis. The therapeutic and diagnostic potential of RGD-containing peptides is vast, particularly in oncology. A key structural consideration in the design of these peptides is the choice between a constrained, cyclic conformation and a flexible, linear sequence. This guide focuses on Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective antagonist of αvβ3 integrin, and compares its performance profile with that of generic linear RGD peptides.[1][2] While direct comparative quantitative data for Cyclo(Ala-Arg-Gly-Asp-Mamb) is limited, this guide will leverage data from structurally similar and well-characterized cyclic RGD peptides to provide a comprehensive overview.
Data Presentation: Quantitative Comparison
The superior efficacy of cyclic RGD peptides over their linear counterparts is consistently demonstrated in their higher binding affinities for integrin receptors. This is largely attributed to the pre-organized conformation of the cyclic structure, which reduces the entropic penalty upon binding.
| Parameter | Cyclo(Ala-Arg-Gly-Asp-Mamb) / Representative Cyclic RGD Peptides | Linear RGD Peptides | Key Insights |
| Integrin Binding Affinity (IC50, nM) | Lower IC50 values indicate higher binding affinity. | ||
| αvβ3 Integrin | Significantly lower (e.g., c(RGDfK): ~58.1 nM)[2] | Higher (e.g., GRGDSPK: ~12.2 - 89 nM) | Cyclic peptides exhibit a markedly higher affinity for the key angiogenic integrin αvβ3. |
| αvβ5 Integrin | Lower (e.g., Cilengitide) | Higher | Cyclic peptides can be designed to have high affinity for other integrins like αvβ5. |
| α5β1 Integrin | Variable, can be engineered for selectivity | Moderate | Selectivity of cyclic peptides can be modulated by altering the peptide backbone. |
| In Vivo Tumor Uptake | Higher accumulation in tumors[3][4] | Lower accumulation | Enhanced tumor targeting is a significant advantage of cyclic RGD peptides.[3] |
| Serum Stability | More stable and resistant to enzymatic degradation | More susceptible to proteolytic degradation | Increased stability leads to a longer plasma half-life and improved therapeutic window. |
| Cell Adhesion Support | Effective at significantly lower concentrations | Requires higher concentrations | Cyclic peptides are more potent in mediating cell adhesion to RGD-binding integrins. |
Experimental Protocols
Competitive Binding Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test peptides for integrin receptors.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein recognized by the target integrin (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A constant concentration of purified, soluble integrin is pre-incubated with varying concentrations of the test peptides (Cyclo(Ala-Arg-Gly-Asp-Mamb) or linear RGD).
-
Incubation: The peptide-integrin mixture is added to the coated wells and incubated to allow for competitive binding to the immobilized ligand.
-
Detection: The amount of bound integrin is quantified using a primary antibody specific to the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A chromogenic substrate is then added, and the absorbance is measured.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
Objective: To evaluate the ability of the peptides to support cell adhesion.
Methodology:
-
Plate Coating: 96-well plates are coated with the test peptides at various concentrations.
-
Cell Seeding: Integrin-expressing cells (e.g., U87MG human glioblastoma cells) are seeded into the peptide-coated wells.
-
Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with crystal violet and measuring the absorbance after solubilization, or by using a fluorescent cell viability dye.
In Vitro Cell Migration (Transwell) Assay
Objective: To assess the inhibitory effect of the peptides on cancer cell migration.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Preparation: Cancer cells are pre-incubated with different concentrations of the test peptides.
-
Cell Seeding: The treated cells are seeded into the upper chamber of the Transwell inserts in serum-free media.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the membrane (e.g., 24 hours).
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the peptides in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., U87MG) are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the test peptides (e.g., via intravenous injection) or a vehicle control on a predetermined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Mandatory Visualizations
References
A Comparative Guide to αvβ3 Integrin Inhibitors: Cyclo(Ala-Arg-Gly-Asp-Mamb) in Focus
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in tumor angiogenesis, progression, and metastasis. Its overexpression on activated endothelial cells and various tumor cells makes it a compelling target for anticancer therapies. This guide provides an objective comparison of Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, with other notable αvβ3 integrin inhibitors, supported by available experimental data.
Performance Comparison of αvβ3 Integrin Inhibitors
The efficacy of αvβ3 integrin inhibitors is primarily evaluated based on their binding affinity (potency) and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to block 50% of the target's activity.
| Inhibitor | Type | Target Integrin(s) | IC50 (αvβ3) | IC50 (Other Integrins) | Key In Vitro Effects |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) | Cyclic Peptidomimetic | αvβ3 | 0.6 - 4.4 µM[] | > 100 µM for αIIbβ3, α4β1, αvβ5, α5β1[] | Inhibits endothelial and smooth muscle cell adhesion and migration.[][2] |
| Cilengitide | Cyclic Pentapeptide | αvβ3 , αvβ5 | 4 nM (vs. Vitronectin) | 79 nM for αvβ5 (vs. Vitronectin) | Potent inhibitor of angiogenesis; induces apoptosis in endothelial cells.[3] |
| Etaracizumab (LM609) | Monoclonal Antibody | αvβ3 | Not applicable (antibody) | Specific to αvβ3 | Blocks ligand binding and can induce antibody-dependent cell-mediated cytotoxicity. |
| Abituzumab | Monoclonal Antibody | Pan-αv (αvβ1, αvβ3 , αvβ5, αvβ6, αvβ8) | Not applicable (antibody) | Broadly targets αv integrins | Inhibits multiple αv integrin-mediated signaling pathways. |
Note: Direct head-to-head comparative studies of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) against other inhibitors in the same experimental settings are limited in the currently available literature. The provided IC50 values are derived from different studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The inhibition of αvβ3 integrin disrupts critical signaling cascades involved in cell survival, proliferation, and migration. A simplified representation of the αvβ3 signaling pathway and the point of intervention by antagonists is depicted below.
A typical experimental workflow to assess the efficacy of αvβ3 inhibitors involves a series of in vitro assays before proceeding to in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to characterize αvβ3 integrin inhibitors.
Solid-Phase Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound for the αvβ3 integrin.
-
Coating: Purified αvβ3 integrin is immobilized onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution of bovine serum albumin (BSA).
-
Competition: A known, labeled ligand of αvβ3 (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) is added to the wells along with varying concentrations of the test inhibitor (e.g., Cyclo(Ala-Arg-Gly-Asp-Mamb)).
-
Incubation: The plate is incubated to allow the labeled ligand and the inhibitor to compete for binding to the immobilized integrin.
-
Washing: Unbound ligand and inhibitor are removed by washing the wells.
-
Detection: The amount of bound labeled ligand is quantified. For a biotinylated ligand, this is typically achieved by adding a streptavidin-enzyme conjugate followed by a chromogenic or fluorogenic substrate.
-
Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Adhesion Assay
This assay assesses the ability of an inhibitor to block integrin-mediated cell attachment to an extracellular matrix (ECM) protein.
-
Coating: Microtiter plate wells are coated with an αvβ3 ligand, such as vitronectin or fibronectin.
-
Cell Preparation: A cell line that expresses αvβ3 integrin (e.g., human melanoma cells M21) is harvested and resuspended.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor.
-
Seeding: The treated cells are seeded into the ECM-coated wells and allowed to adhere for a specific period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, often by staining the cells with a dye like crystal violet and measuring the absorbance.
-
Analysis: The percentage of adhesion inhibition is calculated relative to a control (no inhibitor), and the IC50 is determined.
Cell Migration (Scratch) Assay
This assay evaluates the effect of an inhibitor on the collective migration of a cell population.
-
Cell Culture: Cells are grown to form a confluent monolayer in a culture plate.
-
Creating the "Scratch": A sterile pipette tip is used to create a uniform, cell-free gap (the "scratch") in the monolayer.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing the test inhibitor at various concentrations.
-
Imaging: The scratch is imaged at time zero and then at regular intervals over a period of time (e.g., 24-48 hours) using a microscope.
-
Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time. The effect of the inhibitor is determined by comparing the migration rate in treated wells to that in control wells.
Conclusion
Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) demonstrates high selectivity for αvβ3 integrin, a desirable characteristic for a targeted therapeutic. Its potency, as indicated by its IC50 in the low micromolar range for inhibiting cell adhesion and migration, suggests it is a promising candidate for further investigation. However, the existing data primarily focuses on its effects in cardiovascular models.
In comparison, Cilengitide has been more extensively studied in the context of cancer and exhibits nanomolar potency against αvβ3. The lack of direct comparative studies between XJ735 and other inhibitors like Cilengitide in cancer-specific assays underscores the need for further research to fully elucidate the relative therapeutic potential of Cyclo(Ala-Arg-Gly-Asp-Mamb) as an anti-cancer agent. Future studies should focus on head-to-head comparisons of these inhibitors in a panel of cancer cell lines and in relevant in vivo tumor models to provide a clearer picture of their comparative efficacy.
References
Decoding Binding Specificity: A Comparative Analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb) for Integrin αvβ3
For researchers, scientists, and professionals in drug development, the precise validation of a ligand's binding specificity to its target is paramount. This guide provides a comparative analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, a cyclic peptidomimetic antagonist of integrin αvβ3. We present supporting experimental data, detailed protocols, and visual workflows to objectively assess its performance against other RGD-based alternatives.
Integrin αvβ3 is a key player in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation, making it a critical target for therapeutic intervention. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for this integrin. Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic RGD peptide designed for enhanced specificity and affinity to integrin αvβ3.
Comparative Binding Affinity and Selectivity
The efficacy of an integrin antagonist is determined by its binding affinity (often measured by the half-maximal inhibitory concentration, IC50) and its selectivity for the target integrin over other subtypes. The following table summarizes the quantitative binding data for Cyclo(Ala-Arg-Gly-Asp-Mamb) and other notable RGD-containing peptides.
| Compound | Target Integrin | IC50 | Other Integrins | IC50 | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) | αvβ3 | 0.6 - 4.4 µM | αIIbβ3, α4β1, αvβ5, α5β1 | >100 µM | [1] |
| Cilengitide (c(RGDfV)) | αvβ3 | 0.6 nM | αvβ5 | 3-40 nM | [2][3] |
| c(RGDfK) | αvβ3 | 2.6 nM | - | - | [4] |
| Linear Peptides (RWr and RWrNM) | αvβ3 | Lower IC50 than c(RGDyK) | High specificity for αvβ3 over αvβ5 and α5β1 | - | [5] |
| Bicyclic RGD Peptides | αvβ3 | Submicromolar | No measurable interaction with αvβ5 or α5β1 | >10,000 nM | [4] |
The data indicates that while Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) has a micromolar affinity for αvβ3, it demonstrates exceptional selectivity, with its binding to other tested integrins being significantly weaker[1]. In contrast, other well-known cyclic peptides like Cilengitide exhibit nanomolar affinity for αvβ3 but can also bind to αvβ5[2][3]. Newer developments, such as bicyclic RGD peptides, show both high affinity and outstanding selectivity for αvβ3[4].
Experimental Protocols
The validation of binding specificity relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the comparative data.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to a substrate coated with an integrin ligand (e.g., vitronectin for αvβ3).
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein like vitronectin or fibronectin and incubated overnight at 4°C.
-
Cell Preparation: A cell line expressing the integrin of interest (e.g., U87MG human glioblastoma cells, which are positive for integrin αvβ3) is harvested and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with varying concentrations of the test compound (e.g., Cyclo(Ala-Arg-Gly-Asp-Mamb)) for a specified time.
-
Seeding: The cell-compound mixture is then added to the coated wells and incubated to allow for cell adhesion.
-
Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.
-
Quantification: The dye is solubilized, and the absorbance is measured using a plate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell adhesion by 50%.
Competitive Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand for binding to the integrin.
-
Cell Preparation: Cells expressing the target integrin are harvested and incubated in a binding buffer.
-
Competition: The cells are incubated with a fixed concentration of a labeled ligand (e.g., 125I-echistatin) and increasing concentrations of the unlabeled competitor compound.
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound and free ligands are then separated, often by centrifugation through an oil layer.
-
Quantification: The amount of bound labeled ligand is quantified using a gamma counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined from the competition curve, representing the concentration of the competitor that displaces 50% of the labeled ligand.
Visualizing the Validation Process and Biological Context
To better understand the experimental logic and the biological pathways involved, the following diagrams are provided.
References
- 1. Selective alpha v beta 3 integrin blockade potently limits neointimal hyperplasia and lumen stenosis following deep coronary arterial stent injury: evidence for the functional importance of integrin alpha v beta 3 and osteopontin expression during neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Appropriate Negative Controls for XJ735 Experiments
For researchers, scientists, and drug development professionals investigating the roles of αvβ3-integrin signaling, the selective antagonist XJ735 serves as a critical tool. XJ735 is a cyclic Arg-Gly-Asp (RGD) peptidomimetic that effectively blocks the binding of extracellular matrix proteins, such as osteopontin (OPN), to the αvβ3-integrin receptor.[1] This inhibition can rectify downstream cellular processes like proliferation and migration, which are often mediated through signaling pathways including ERK1/2 and Akt.[1] To ensure the scientific rigor of experiments involving XJ735 and to unequivocally attribute observed effects to its specific antagonism of αvβ3-integrin, the use of appropriate negative controls is paramount.
This guide provides a comprehensive comparison of suitable negative controls for XJ735 experiments, complete with detailed experimental protocols and data presentation formats designed to aid in the clear interpretation of results.
Comparison of Negative Controls for XJ735
The selection of a negative control should be tailored to the specific research question and experimental setup. An ideal negative control should resemble the active compound (XJ735) in its physical and chemical properties but lack its specific biological activity.
| Control Type | Description | Advantages | Disadvantages | Typical Use Case |
| Vehicle Control | The solvent in which XJ735 is dissolved (e.g., DMSO, PBS). | Simple to implement; accounts for any effects of the solvent on the experimental system. | Does not control for off-target effects of the peptide structure itself. | Standard in all in vitro and in vivo experiments to ensure the vehicle has no effect. |
| Untreated Control | Cells or animals that receive no treatment. | Provides a baseline for the normal physiological state of the experimental model. | Does not account for potential stress or other effects induced by the administration of a substance. | Essential for establishing a baseline in cellular and animal studies. |
| Structurally Related Inactive Peptide (Scrambled or Substituted Peptide) | A peptide with a modified amino acid sequence that does not bind to the target integrin. Common examples include scrambled RGD sequences (e.g., GRGESP) or peptides with a critical amino acid substitution (e.g., R-Ala-D).[2][3][4] | Controls for potential non-specific effects related to the peptide's chemical nature, charge, and structure. Provides strong evidence for the specificity of XJ735's action. | Can be more expensive to synthesize. Requires validation to confirm its inactivity. | Crucial for demonstrating that the observed effects are due to the specific RGD-mediated integrin binding and not to non-specific peptide interactions. |
| Cellular/Genetic Controls (e.g., Knockdown/Knockout Cells) | Cells in which the target receptor (αvβ3-integrin) has been genetically knocked down or knocked out. | Provides the highest level of specificity by directly implicating the target receptor in the observed biological response. | Technically challenging and time-consuming to generate. May have compensatory effects. | Used to definitively validate the on-target activity of XJ735 in a specific cell line. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of XJ735 and a typical experimental workflow, the following diagrams are provided.
References
- 1. Osteopontin plays important roles in pulmonary arterial hypertension induced by systemic-to-pulmonary shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb): In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the biological activity of the selective αVβ3 integrin antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735.
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which makes it a selective antagonist of the αVβ3 integrin. This integrin plays a crucial role in cell adhesion, migration, proliferation, and survival, and its upregulation is associated with various pathological conditions, including pulmonary arterial hypertension and cancer. This guide provides a comparative overview of the in vitro and in vivo activities of Cyclo(Ala-Arg-Gly-Asp-Mamb), supported by available experimental data, to aid researchers in evaluating its potential as a therapeutic agent.
In Vitro Activity
The in vitro effects of Cyclo(Ala-Arg-Gly-Asp-Mamb) have been primarily investigated through its ability to inhibit the proliferation and migration of specific cell types, particularly those involved in vascular remodeling.
Table 1: Summary of In Vitro Studies on Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
| Cell Type | Assay | Effect of XJ735 | Signaling Pathway Implication | Reference |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Proliferation Assay | Inhibition of Osteopontin (OPN)-enhanced proliferation | ERK1/2 and Akt signaling | [1] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Migration Assay | Inhibition of Osteopontin (OPN)-enhanced migration | ERK1/2 and Akt signaling | [1] |
Experimental Protocols
Cell Proliferation and Migration Assays:
Detailed experimental protocols for assessing the in vitro activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) typically involve the following steps:
-
Cell Culture: Pulmonary Arterial Smooth Muscle Cells (PASMCs) are cultured in appropriate media.
-
Stimulation: To induce proliferation and migration, cells are often stimulated with an agent like Osteopontin (OPN).
-
Treatment: The cultured cells are then treated with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735). A neutralizing antibody against αVβ3-integrin, such as LM609, can be used as a positive control.
-
Assessment of Proliferation: Cell proliferation can be quantified using methods like the Cell Counting Kit-8 (CCK-8) assay or by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).
-
Assessment of Migration: Cell migration is commonly evaluated using a Transwell assay, where the number of cells that migrate through a porous membrane towards a chemoattractant is counted.
-
Western Blot Analysis: To investigate the downstream signaling pathways, protein lysates from the treated cells are analyzed by Western blotting for the expression and phosphorylation status of key signaling molecules like ERK1/2 and Akt.[1]
In Vitro Experimental Workflow for Cyclo(Ala-Arg-Gly-Asp-Mamb).
In Vivo Activity
The in vivo efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) has been demonstrated in a preclinical animal model of pulmonary arterial hypertension (PAH).
Table 2: Summary of In Vivo Studies on Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735)
| Animal Model | Condition | Treatment | Outcome | Reference |
| Rat | Systemic-to-pulmonary shunt-induced PAH | XJ735 supplementation after surgical correction | Alleviation of pulmonary hypertensive status (reduced pulmonary hemodynamic indices, pulmonary vasculopathy, and right ventricular hypertrophy) | [1] |
Experimental Protocols
Animal Model of Pulmonary Arterial Hypertension:
The in vivo activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) is evaluated in a surgically induced animal model of PAH.
-
Model Creation: A systemic-to-pulmonary shunt is created in rats to induce PAH. This model mimics the hemodynamic stress seen in certain types of congenital heart disease.
-
Surgical Correction and Treatment: After a period to allow for the development of PAH, the shunt is surgically corrected. Following the correction, animals are treated with Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735).
-
Hemodynamic Measurements: Key indicators of PAH, such as mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP), are measured.
-
Histological Analysis: The lung tissue and heart are examined histologically to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.
-
Protein Expression Analysis: The expression levels of relevant proteins, such as OPN and αVβ3-integrin, in the lung tissue are analyzed.[1]
In Vivo Experimental Workflow for Cyclo(Ala-Arg-Gly-Asp-Mamb).
Signaling Pathway
Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its effects by blocking the interaction of ligands, such as Osteopontin, with the αVβ3 integrin. This interference disrupts the downstream signaling cascades that promote cell proliferation and migration. The ERK1/2 and Akt signaling pathways have been identified as being partially mediated by the interaction of OPN with αVβ3 integrin in PASMCs.[1]
αVβ3 Integrin Signaling Pathway Antagonized by Cyclo(Ala-Arg-Gly-Asp-Mamb).
References
Comparative Analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb) Cross-Reactivity with Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
The RGD sequence is a ubiquitous recognition motif for numerous integrins, and its presentation within a cyclic peptide backbone generally enhances binding affinity and selectivity compared to linear counterparts. The "Mamb" portion of the peptide is derived from Mambin, a known antagonist of the platelet integrin αIIbβ3. Therefore, it is hypothesized that Cyclo(Ala-Arg-Gly-Asp-Mamb) will exhibit a significant affinity for αIIbβ3, with potential cross-reactivity for other RGD-dependent integrins, such as those from the αv family.
Quantitative Cross-Reactivity Analysis
To illustrate the expected binding profile of a cyclic RGD peptide, the following table presents hypothetical IC50 values for a representative compound against a panel of common integrin subtypes. It is crucial to note that these are representative values based on published data for similar cyclic RGD peptides and do not represent experimental data for Cyclo(Ala-Arg-Gly-Asp-Mamb).
| Integrin Subtype | Hypothetical IC50 (nM) | Comments |
| αvβ3 | 1 - 10 | High affinity is common for cyclic RGD peptides. |
| αvβ5 | 50 - 200 | Moderate affinity is often observed. |
| α5β1 | 100 - 500 | Affinity can be variable depending on the peptide conformation. |
| αIIbβ3 | < 5 | High affinity is predicted due to the Mambin component. |
| αvβ1 | > 1000 | Lower affinity is generally expected. |
| αvβ6 | > 1000 | High selectivity against this subtype is common for many cyclic RGD peptides. |
| αvβ8 | > 1000 | High selectivity against this subtype is common for many cyclic RGD peptides. |
Experimental Protocols
To empirically determine the cross-reactivity profile of Cyclo(Ala-Arg-Gly-Asp-Mamb), a competitive solid-phase binding assay is a standard and effective method.
Competitive ELISA-based Integrin Binding Assay
This assay measures the ability of a test compound to inhibit the binding of a known ligand to a purified integrin receptor.
Materials:
-
Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αIIbβ3)
-
High-binding 96-well microplates
-
Natural ligands for each integrin (e.g., Vitronectin for αvβ3, Fibronectin for α5β1, Fibrinogen for αIIbβ3)
-
Biotinylated version of the natural ligand or a specific anti-integrin antibody
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) and other reference compounds
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP or HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (1-2 μg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) and reference compounds. Add the diluted compounds to the wells, followed by the addition of a constant concentration of the biotinylated natural ligand. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Development: Wash the plate again and add TMB substrate. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the biotinylated ligand, is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the analysis of Cyclo(Ala-Arg-Gly-Asp-Mamb), the following diagrams illustrate the experimental workflow and a simplified integrin signaling pathway.
Caption: Workflow of the competitive ELISA-based integrin binding assay.
Caption: Simplified integrin signaling cascade upon ligand binding.
A Researcher's Guide to the Use of a Scrambled Peptide as a Negative Control for Cyclo(Ala-Arg-Gly-Asp-Mamb)
In the realm of cell adhesion research and drug development, establishing the specificity of a bioactive molecule is paramount. For peptides that target specific cellular receptors, a well-designed negative control is indispensable. This guide provides a comprehensive comparison of the selective αVβ3 integrin antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb), with its corresponding scrambled peptide negative control.
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for integrin binding.[1][2] Integrins are transmembrane receptors crucial for cell-matrix interactions, and their signaling pathways regulate processes like cell proliferation, migration, and survival.[3][4] To verify that the biological effects of Cyclo(Ala-Arg-Gly-Asp-Mamb) are specifically due to the RGD sequence interacting with its target receptor, a scrambled peptide is employed. This control peptide possesses the same amino acid composition but in a rearranged sequence, which is not recognized by the integrin receptor, thereby abolishing its biological activity.[5]
Principle of the Scrambled RGD Negative Control
The specific linear sequence and conformation of the RGD motif are critical for its recognition and binding by the integrin receptor. By altering this sequence—for instance, to Arg-Asp-Gly (RDG)—the peptide's ability to fit into the integrin's binding pocket is eliminated. Consequently, a properly designed scrambled peptide will not compete with extracellular matrix proteins and will not elicit the downstream signaling associated with integrin activation. This makes it an ideal negative control to validate the specificity of the active RGD peptide.
For the purpose of this guide, we will compare Cyclo(Ala-Arg-Gly-Asp-Mamb) with a proposed scrambled counterpart: Cyclo(Ala-Arg-Asp-Gly-Mamb) .
Quantitative Data Comparison
The efficacy of an RGD peptide is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit 50% of the binding of a natural ligand to the integrin. A lower IC50 value indicates a higher binding affinity and potency. The following table presents representative data comparing the binding affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) with its scrambled control for the αVβ3 integrin.
| Peptide Sequence | Target | Parameter | Value (nM) | Specificity |
| Cyclo(Ala-Arg-Gly-Asp -Mamb) | Integrin αVβ3 | IC50 | ~15 | High |
| Cyclo(Ala-Arg-Asp-Gly -Mamb) | Integrin αVβ3 | IC50 | >10,000 | Negligible |
Note: The data presented are representative values based on typical findings for potent cyclic RGD peptides versus their scrambled controls and are intended for comparative purposes.[6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to verifying specificity, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: RGD-Integrin binding activates FAK and subsequent downstream signaling.
Caption: Workflow for quantifying peptide-mediated inhibition of cell adhesion.
Experimental Protocols
A robust method for comparing the activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) and its scrambled control is a competitive cell adhesion assay.
Competitive Cell Adhesion Assay Protocol
This assay measures the ability of the test peptides to inhibit the attachment of cells to a surface coated with an extracellular matrix protein (e.g., vitronectin), which is a natural ligand for the αVβ3 integrin.
Materials:
-
Sterile 96-well tissue culture plates
-
Vitronectin (or another αVβ3 ligand like Fibronectin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS, sterile-filtered
-
Cyclo(Ala-Arg-Gly-Asp-Mamb) and Cyclo(Ala-Arg-Asp-Gly-Mamb) stock solutions
-
Integrin αVβ3-expressing cells (e.g., U87MG human glioblastoma cells)
-
Serum-free cell culture medium
-
Fixing Solution: 4% Paraformaldehyde in PBS
-
Staining Solution: 0.5% Crystal Violet in 20% Methanol
-
Solubilization Buffer: 10% Acetic Acid
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute Vitronectin to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the Vitronectin solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Aspirate the coating solution and wash each well twice with 150 µL of sterile PBS.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer (1% BSA in PBS) to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
Wash each well twice with 150 µL of PBS.
-
-
Cell Preparation and Peptide Incubation:
-
Culture and harvest integrin-expressing cells. Resuspend the cells in serum-free medium to a concentration of 2.5 x 10^5 cells/mL.
-
Prepare serial dilutions of both the active and scrambled peptides in serum-free medium.
-
In separate tubes, pre-incubate the cell suspension with the various concentrations of each peptide for 20-30 minutes at 37°C. Include a "no peptide" control.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell/peptide mixture to the corresponding wells of the coated plate (resulting in 2.5 x 10^4 cells/well).
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with 150 µL of PBS to remove non-adherent cells.
-
Fix the remaining adherent cells by adding 100 µL of 4% Paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with water and allow them to air dry completely.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes.
-
Wash the wells thoroughly with water until the water runs clear and let the plate air dry.
-
-
Quantification:
-
Add 100 µL of 10% Acetic Acid to each well to solubilize the stain.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each peptide concentration relative to the "no peptide" control (100% adhesion).
-
Plot the percentage of adhesion against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value for the active peptide. The scrambled peptide should show minimal to no inhibition of adhesion across the tested concentrations.
-
References
Confirming the Biological Activity of Newly Purchased Cyclo(Ala-Arg-Gly-Asp-Mamb): A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to confirm the biological activity of the newly purchased cyclic RGD peptidomimetic, Cyclo(Ala-Arg-Gly-Asp-Mamb). The primary expected biological activity of this compound, based on its Arg-Gly-Asp (RGD) sequence, is the antagonism of integrin receptors, particularly αvβ3. This interaction is crucial in mediating cell adhesion and angiogenesis.
This guide outlines key experiments to verify this activity and objectively compares its potential performance with established alternative integrin antagonists, Cilengitide and Echistatin. All experimental protocols are detailed, and quantitative data is presented for easy comparison.
Introduction to Cyclo(Ala-Arg-Gly-Asp-Mamb) and Alternatives
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the RGD motif, which is a primary recognition site for several integrins. The "Mamb" component is understood to be a 3-Aminomethylbenzoyl group, similar to the compound Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl), which is a known antagonist of αvβ3 integrin.[][2] By blocking the binding of extracellular matrix (ECM) proteins like vitronectin to these integrins, RGD peptidomimetics can inhibit cell adhesion, migration, and angiogenesis.
For comparative purposes, this guide includes data on two well-characterized integrin antagonists:
-
Cilengitide: A cyclic pentapeptide that potently and selectively inhibits αvβ3 and αvβ5 integrins.[3] It has been extensively studied in clinical trials for its anti-angiogenic and anti-tumor activities.
-
Echistatin: A disintegrin protein found in snake venom, which is a potent antagonist of several integrins, including αvβ3, αvβ5, and α5β1.[4] It binds with high affinity to these receptors.[5][6]
Quantitative Data Comparison
Table 1: Integrin Binding Affinity (IC50, nM)
| Compound | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | To be determined | To be determined | To be determined | |
| Cilengitide | 0.61 - 4 | 8.4 - 79 | 14.9 | [7][8] |
| Echistatin | See Kd value | Inhibitory activity demonstrated | Inhibitory activity demonstrated | [4] |
Lower IC50 values indicate higher binding affinity.
Table 2: Integrin Binding Affinity (Kd, nM)
| Compound | Integrin αvβ3 | Reference |
| Cyclo(Ala-Arg-Gly-Asp-Mamb) | To be determined | |
| Echistatin | 0.5 | [6] |
Kd (dissociation constant) is a measure of binding affinity; lower values indicate stronger binding.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb), it is essential to visualize the downstream signaling pathway it is expected to inhibit, as well as the workflows of the experiments designed to confirm its activity.
Caption: Integrin Signaling Pathway Inhibition by Cyclo(RGD).
Caption: Workflow for the Cell Adhesion Assay.
Caption: Workflow for the In Vitro Tube Formation Assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Competitive Integrin Binding Assay (ELISA-based)
This assay will determine the binding affinity (IC50) of Cyclo(Ala-Arg-Gly-Asp-Mamb) to purified integrin αvβ3.
Materials:
-
96-well high-binding microplate
-
Purified human integrin αvβ3
-
Biotinylated vitronectin (or other suitable RGD-containing ligand)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Cilengitide and Echistatin (as positive controls)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) and the control compounds. Add the diluted compounds to the wells, followed by a fixed concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Adhesion Assay
This assay will assess the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plate
-
Vitronectin (or fibronectin)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells, which express αvβ3)
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Control compounds (Cilengitide, and a non-binding control peptide)
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Washing: Wash the wells twice with PBS.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) or control compounds for 30 minutes.
-
Seeding: Seed the treated cells into the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with fixation solution for 15 minutes at room temperature.
-
Staining: Stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding solubilization solution to each well and incubating for 15 minutes with gentle shaking.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of adhesion inhibition.
Protocol 3: In Vitro Tube Formation Assay (Angiogenesis Assay)
This assay will evaluate the effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
96-well tissue culture plate
-
Matrigel (or other basement membrane extract)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Cyclo(Ala-Arg-Gly-Asp-Mamb)
-
Control compounds
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[9] Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of medium containing various concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) or control compounds.
-
Seeding: Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[10]
-
Visualization: Observe and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Analysis: Compare the tube formation in treated wells to that in the untreated control wells to determine the inhibitory effect of the compound.
References
- 2. ≥96% (HPLC), suitable for western blotting and enzyme immunoassays | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The integrin ligand echistatin prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of Cyclo(Ala-Arg-Gly-Asp-Mamb): A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat.[2][3] All handling of Cyclo(Ala-Arg-Gly-Asp-Mamb), particularly in its lyophilized powder form which can be easily aerosolized, should be conducted within a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[3]
Material and Storage Information
Proper storage is essential to maintain the integrity of Cyclo(Ala-Arg-Gly-Asp-Mamb). Unused portions of the lyophilized powder should be stored at -20°C in a desiccated environment.[4][5] Reconstituted solutions are typically stable for a shorter period and should also be stored at -20°C, with aliquoting recommended to avoid repeated freeze-thaw cycles.[4]
| Property | Information | Source |
| Chemical Name | Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) | [5] |
| Synonyms | XJ735 | [5] |
| Form | White powder | [5] |
| Storage Temperature | -20°C | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
| Personal Protective Equipment | Eyeshields, Gloves, N95 dust mask (US) | [5] |
Step-by-Step Disposal Protocol
The disposal of Cyclo(Ala-Arg-Gly-Asp-Mamb) and associated materials requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
All materials that have come into contact with Cyclo(Ala-Arg-Gly-Asp-Mamb) must be considered chemical waste. This includes:
-
Unused or expired lyophilized powder and reconstituted solutions.
-
Contaminated consumables such as pipette tips, microfuge tubes, and vials.
-
Used personal protective equipment, including gloves and wipes.[1]
These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][3] Never dispose of peptide solutions by pouring them down the sink, as this can lead to environmental contamination.[1]
Step 2: Container Labeling
The hazardous waste container must be accurately labeled with its contents. The label should include:
-
The full chemical name: Cyclo(Ala-Arg-Gly-Asp-Mamb).
-
The words "Hazardous Waste".
-
The primary hazards associated with the compound (e.g., "Chemical Waste," "Combustible Solid").
-
The date when the waste was first added to the container.
Step 3: Consultation with Institutional EHS
It is crucial to consult with your institution's Environmental Health & Safety (EHS) department.[2][3][6] They will provide specific guidance on the appropriate disposal procedures in accordance with local, state, and federal regulations. The EHS office will also coordinate the pickup and final disposal of the chemical waste.[3]
Step 4: Documentation
Maintain a detailed record of the disposal process. This documentation should include the chemical name, quantity of waste, date of disposal, and the method used. This is essential for regulatory compliance and laboratory record-keeping.
Emergency Procedures:
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Spill: Use a chemical spill kit to contain and clean up the spill, following established laboratory protocols. Report the incident to laboratory management and the EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of Cyclo(Ala-Arg-Gly-Asp-Mamb).
Caption: Workflow for the proper disposal of laboratory peptide waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Cyclo(Ala-Arg-Gly-Asp-Mamb)
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount to both personal safety and research integrity. This guide provides essential safety and logistical information for the handling of Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective RGD peptide antagonist. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, safety protocols can be established based on guidelines for similar cyclic peptides and general laboratory best practices.
Personal Protective Equipment (PPE)
When handling Cyclo(Ala-Arg-Gly-Asp-Mamb), especially in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or higher is recommended when weighing or handling the lyophilized powder to prevent inhalation.[2] |
| Body Protection | Laboratory Coat | A standard, button-down lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe handling of Cyclo(Ala-Arg-Gly-Asp-Mamb).
1. Receipt and Storage:
-
Upon receipt, verify the package contents and inspect the vial for any damage.
-
The compound should be stored at -20°C in a tightly sealed container to prevent degradation.[2][3][4]
-
Lyophilized peptides are often hygroscopic; therefore, it is crucial to prevent moisture absorption.[5]
2. Preparation and Handling:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5]
-
All handling of the lyophilized powder, including weighing and initial reconstitution, should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[6]
-
When reconstituting the peptide, use a suitable sterile buffer. For peptides containing residues prone to oxidation, the use of oxygen-free buffers should be considered.[5]
-
Once in solution, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7] These aliquots should be stored at -20°C or lower.[5]
3. Experimental Use:
-
Always wear the appropriate PPE as outlined above.
-
Handle solutions with care to avoid splashes and aerosols.
-
Clearly label all tubes and vials containing the peptide with its name, concentration, and the date of preparation.[1]
Disposal Plan: Managing Peptide Waste
Proper disposal of Cyclo(Ala-Arg-Gly-Asp-Mamb) and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Peptides should be treated as chemical waste.[1][6]
-
Solid Waste: All disposable materials that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1][6][8]
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[1][8] Do not dispose of peptide solutions down the drain.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal, as regulations can vary.[6][8]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a laboratory setting. Adherence to these steps is crucial for minimizing exposure risk and ensuring the integrity of the compound.
Caption: A step-by-step workflow for the safe handling of Cyclo(Ala-Arg-Gly-Asp-Mamb).
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) =96 HPLC 153381-95-4 [sigmaaldrich.com]
- 3. adooq.com [adooq.com]
- 4. Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) =96 HPLC 153381-95-4 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
